molecular formula C4H10ClFN2O2S B2743641 Piperazine-1-sulfonyl fluoride;hydrochloride CAS No. 2305252-58-6

Piperazine-1-sulfonyl fluoride;hydrochloride

Cat. No.: B2743641
CAS No.: 2305252-58-6
M. Wt: 204.64
InChI Key: KGTAIEVEJBDLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine-1-sulfonyl fluoride;hydrochloride is a useful research compound. Its molecular formula is C4H10ClFN2O2S and its molecular weight is 204.64. The purity is usually 95%.
BenchChem offers high-quality Piperazine-1-sulfonyl fluoride;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine-1-sulfonyl fluoride;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

piperazine-1-sulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FN2O2S.ClH/c5-10(8,9)7-3-1-6-2-4-7;/h6H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTAIEVEJBDLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Piperazine-Based Scaffolds in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold (


) remains a cornerstone of medicinal chemistry, appearing in a significant percentage of FDA-approved small molecules. In the context of Fragment-Based Drug Design (FBDD), however, its utility extends beyond a simple linker.[1] Piperazine offers a unique combination of defined exit vectors, tunable basicity (

modulation), and the capacity for

character expansion—critical for escaping "flatland" in fragment libraries. This guide analyzes the strategic deployment of piperazine scaffolds in FBDD, detailing vector analysis, synthetic protocols for 3D-diverse fragments, and validated case studies in protein-protein interaction (PPI) inhibition.

Physicochemical Rationale: The "Privileged" Fragment

The piperazine ring is not merely a structural connector; it is a functional pharmacophore. Its adoption in FBDD is driven by specific physicochemical attributes that address common attrition risks (solubility, HERG liability, metabolic stability).

Ionization and Solubility Profile

Unlike effectively neutral scaffolds (e.g., benzene, pyridine), piperazine possesses two basic nitrogen centers with distinct


 values. This allows for ionization at physiological pH, significantly enhancing aqueous solubility—a prerequisite for high-concentration fragment screening (NMR/SPR).
PropertyValue / CharacteristicImpact on FBDD

~5.35Predominantly neutral at pH 7.4; minimizes repulsion in hydrophobic pockets.

~9.73Predominantly protonated at pH 7.4; drives solubility and electrostatic interactions (e.g., Asp/Glu residues).
Geometry Chair ConformationRigidifies the molecule, reducing entropic penalty upon binding compared to linear diamines.
LogP -1.50 (unsubstituted)Low lipophilicity allows for the addition of lipophilic "warheads" without violating Lipinski/Veber rules.
Vectors N1, N4 (Equatorial)Defined

(approx) exit vectors ideal for linking distinct binding sub-pockets.
Vector Analysis and Growth Strategies

In FBDD, the "Growth" strategy relies on accessible synthetic vectors. Piperazine provides two primary vectors (N-substitution) and four secondary vectors (C-substitution).

  • N-Vectors (N1/N4): Standard handle for "Fragment Linking" or "Growing."

  • C-Vectors (C2/C3/C5/C6): Critical for "3D-Fragment" design. Introducing chirality at these positions creates non-planar fragments that probe stereoselective pockets, a major advantage over flat aromatic fragments.

Strategic Application: From Fragment to Lead

Case Study: Astex IAP Antagonist (ASTX660)

The development of ASTX660 (Tolinapant) by Astex Pharmaceuticals is a definitive example of using a substituted piperazine scaffold to target the Inhibitor of Apoptosis Proteins (IAPs).

  • The Challenge: IAPs (XIAP, cIAP1) are PPI targets, traditionally considered "undruggable" due to large, flat surface grooves.

  • The Fragment: Initial screening identified non-peptidic fragments binding to the BIR3 domain.

  • The Evolution: A key "western" fragment featured a di-substituted piperazine with two chiral centers.[2] This was not a simple linker; the chiral methyl groups on the piperazine ring were essential for:

    • Conformational Control: Locking the ring into a specific twist-chair conformation to match the binding groove.

    • Selectivity: Directing the N-substituents into the P1 and P4 pockets of the protein.

  • Outcome: The piperazine core allowed for the precise orientation of the interacting groups, leading to a dual antagonist with nanomolar potency.

Piperazine in PROTAC Design

In Proteolysis Targeting Chimeras (PROTACs), piperazine is frequently employed as a rigidifying linker element.

  • Mechanism: It reduces the conformational degrees of freedom compared to PEG chains, potentially improving the cooperativity of ternary complex formation (Target-PROTAC-E3 Ligase).

  • Example: In the optimization of AZD5363-based degraders, piperazine rings are used to replace solvent-exposed groups, providing a vector to attach the E3 ligase ligand (e.g., VHL or CRBN binders) while maintaining solubility.

Visualization of Workflows

The Piperazine FBDD Vector Map

This diagram illustrates the "Growth" and "Linking" vectors available on the scaffold.

PiperazineVectors Core Piperazine Core (Chair Conformation) N1 N1 Vector (Primary Growth) Core->N1 Alkylation/Acylation N4 N4 Vector (Linker/Growth) Core->N4 Reductive Amination C_Sub C2/C3/C5/C6 Vectors (3D Diversity/Chirality) Core->C_Sub Lithiation/Trapping Lead Potent Lead (nM affinity) N1->Lead Warhead Attachment Solub ADME Optimization N4->Solub Solubilizing Group Selectivity Selectivity Filter C_Sub->Selectivity Stereochemical Fit

Caption: Vector map highlighting primary N-growth sites and secondary C-sites for inducing 3D chirality.

Astex IAP Optimization Workflow

The logical flow from fragment hit to clinical candidate using the piperazine core.

AstexWorkflow Screen Fragment Screen (NMR/X-ray) Hit Initial Hit (Weak Affinity, mM) Screen->Hit Design Scaffold Selection: Di-substituted Piperazine Hit->Design Structural Biology Insight Grow Fragment Growing: Exploiting N1/N4 Vectors Design->Grow Vector Extension Opt Optimization: Chiral C-Methylation Grow->Opt Conformational Locking Candidate Clinical Candidate (ASTX660/Tolinapant) Opt->Candidate ADME & Potency

Caption: Workflow depicting the evolution of the Astex IAP antagonist via piperazine scaffold engineering.

Technical Protocol: Synthesis of 3D-Diverse Piperazine Fragments

To escape the "flatland" of traditional libraries, modern FBDD requires fragments with


 character. The following protocol outlines the Lithiation-Trapping  method to generate C-substituted piperazines, based on methodologies highlighted in recent literature (e.g., Jones et al., RSC Med. Chem. 2022).[3]
Objective

Synthesize trans-2,6-disubstituted piperazines to create rigid, 3D-defined fragments.

Reagents
  • Substrate: N-Boc-piperidine or N-Boc-piperazine derivative.

  • Lithiation Agent: sec-Butyllithium (s-BuLi).

  • Ligand: TMEDA (Tetramethylethylenediamine).

  • Electrophile: Alkyl halide (e.g., MeI, BnBr) or Carbonyl.

  • Solvent: Anhydrous THF.

Step-by-Step Workflow
  • Complex Formation (Pre-cooling):

    • Charge a flame-dried flask with N-Boc-piperazine (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF under

      
      .
      
    • Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control prevents Boc cleavage.

  • Lithiation (α-Deprotonation):

    • Add s-BuLi (1.2 eq, cyclohexane solution) dropwise over 20 minutes.

    • Stir at -78°C for 2–4 hours. This generates the dipole-stabilized α-lithio species adjacent to the nitrogen.

  • Electrophile Trapping:

    • Add the electrophile (1.5 eq) dissolved in THF dropwise.

    • Note: For C-substitution, this step introduces the new vector. The reaction is typically stereoselective, favoring the trans product due to steric approach.

  • Quench and Workup:

    • Quench with saturated

      
       solution at -78°C.
      
    • Warm to room temperature and extract with EtOAc.

    • Purify via flash column chromatography.

  • Deprotection (Fragment Release):

    • Treat the intermediate with TFA/DCM (1:4) or HCl/Dioxane to remove the Boc group, yielding the free amine fragment ready for screening or coupling.

Validation Check: Verify the stereochemistry using NOESY NMR. The trans relationship between the C-substituents is crucial for the intended 3D vector geometry.

References

  • Astex Pharmaceuticals. (2018). Fragment-Derived Clinical Candidate for Antagonism of X-Linked and Cellular Inhibitor of Apoptosis Proteins (ASTX660). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry. Retrieved from [Link]

  • Kettle, J. G., et al. (2013).[4] Discovery of AZD5363, an orally bioavailable, potent inhibitor of Akt kinases.[5] Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

Sources

A Comparative Analysis of Sulfonyl Fluoride and Sulfonyl Chloride Stability in Aqueous Media: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of covalent drug discovery and chemical biology, the choice of an electrophilic warhead is paramount to achieving target specificity while maintaining sufficient stability in a physiological environment. Sulfonyl halides, particularly sulfonyl fluorides and sulfonyl chlorides, are foundational electrophiles used to form robust sulfonamide and sulfonate ester linkages. This technical guide provides an in-depth comparison of the aqueous stability of these two classes of compounds. It will establish that sulfonyl fluorides possess markedly superior hydrolytic stability compared to their sulfonyl chloride counterparts. This stability is not merely a trivial curiosity but a critical feature that underpins the "click chemistry" principles of Sulfur(VI) Fluoride Exchange (SuFEx), enabling more controlled and selective reactions in complex biological milieu. We will explore the fundamental chemical principles governing this stability differential, present quantitative data, and provide a validated experimental protocol for assessing hydrolytic stability, thereby equipping researchers with the knowledge to make informed decisions in probe design and drug development.

Introduction: The Sulfonyl Halide in Modern Chemistry

Sulfonyl halides (R-SO₂X) are powerful chemical motifs characterized by a hexavalent sulfur center, making them potent electrophiles. They are cornerstones of organic synthesis, primarily for the formation of sulfonamides and sulfonate esters. In recent years, their role has expanded dramatically, particularly in drug discovery, where they function as "warheads" in covalent inhibitors.[1] These inhibitors form a permanent bond with a target protein, offering advantages in potency and duration of action.

The efficacy of a covalent inhibitor hinges on a delicate balance: it must be stable enough to traverse the aqueous journey from administration to the target site, yet reactive enough to engage a specific nucleophilic amino acid residue (e.g., lysine, tyrosine, serine) upon binding.[2] It is this critical balance that brings the choice between a sulfonyl fluoride (R-SO₂F) and a sulfonyl chloride (R-SO₂Cl) into sharp focus. While structurally similar, their behavior in water—the solvent of life—is profoundly different. This guide will dissect the origins and implications of this difference.

The Mechanism of Hydrolysis: A Nucleophilic Attack on Sulfur

The primary route of decomposition for sulfonyl halides in water is hydrolysis, a reaction where a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom. This process ultimately cleaves the sulfur-halogen bond, yielding the corresponding sulfonic acid and a hydrohalic acid.[3]

The reaction is generally considered to proceed through a nucleophilic substitution mechanism, likely an addition-elimination pathway or a concerted Sₙ2-like process.[4] In this mechanism, the water molecule attacks the sulfur atom, leading to a transient, high-energy transition state or intermediate. The halide ion then departs as a leaving group. The stability of this leaving group and the strength of the S-X bond are the pivotal factors determining the reaction rate.

Figure 1: General mechanism of sulfonyl halide hydrolysis.

The Fluorine Advantage: Deconstructing Superior Stability

Sulfonyl fluorides are dramatically more resistant to hydrolysis than sulfonyl chlorides.[5][6] This enhanced stability is not due to a single factor but is a confluence of several key chemical properties.

Bond Strength and Leaving Group Ability

The most significant contributor to this stability difference is the inherent strength of the sulfur-fluorine (S-F) bond compared to the sulfur-chlorine (S-Cl) bond.

  • Bond Dissociation Energy: The homolytic bond dissociation energy of the S-F bond in SO₂F₂ is approximately 90.5 kcal/mol, which is substantially higher than the ~46 kcal/mol for the S-Cl bond in SO₂Cl₂.[7] While hydrolysis involves heterolytic cleavage, these values are indicative of the S-F bond's greater robustness.

  • Leaving Group Basicity: A fundamental principle in organic chemistry is that good leaving groups are weak bases.[8] The chloride ion (Cl⁻) is the conjugate base of a very strong acid (HCl, pKa ≈ -7), making it an excellent leaving group. The fluoride ion (F⁻), however, is the conjugate base of a weaker acid (HF, pKa ≈ 3.2) and is therefore a much stronger base and a poorer leaving group.[9] The departure of the halide is a key part of the rate-determining step, so a poorer leaving group significantly slows the overall hydrolysis reaction.

Figure 2: Key factors influencing the differential stability of sulfonyl halides.
The Role of the Solvent: Aqueous Stabilization

Water plays a unique role in stabilizing the departing fluoride ion. The fluoride ion can be stabilized through strong hydrogen bonding interactions, which facilitates chemistry in aqueous environments.[10] This interaction helps to moderate the reactivity of sulfonyl fluorides, contributing to their unique "clickable" nature where they remain dormant until an appropriate nucleophile or activating environment is encountered.[1][2]

Quantitative Comparison: Hydrolysis Rates

The theoretical principles are borne out by empirical data. While exact half-lives are highly dependent on the specific molecule (steric and electronic effects) and conditions (pH, temperature, buffer), the general trend is overwhelmingly clear.

For instance, benzenesulfonyl chloride is known to hydrolyze rapidly in water.[11][12] Its half-life at 10°C is reported to be 12.9 minutes.[11] In contrast, aryl sulfonyl fluorides are noted for their considerable stability towards hydrolysis, often requiring more forcing conditions or catalysis to react.[5][13] This difference of several orders of magnitude in reaction rate is typical.

Compound ClassRepresentative StructureTypical Aqueous Half-life (t½)Key Characteristics
Sulfonyl Chloride Benzenesulfonyl ChlorideMinutes at ambient temperature[11][14]Highly reactive, good leaving group, susceptible to rapid hydrolysis.
Sulfonyl Fluoride Benzenesulfonyl FluorideHours to Days at ambient temperatureMarkedly stable, poor leaving group, resistant to hydrolysis.[5][6][13]

Table 1: A qualitative and quantitative comparison of the aqueous stability of benzenesulfonyl chloride and benzenesulfonyl fluoride.

Experimental Protocol: Measuring Hydrolytic Stability via HPLC

To provide actionable guidance, we present a robust, self-validating protocol for determining the hydrolytic stability of a sulfonyl halide. This method uses High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the parent compound over time.

Objective

To quantify the rate of hydrolysis and determine the half-life (t½) of a sulfonyl halide in a buffered aqueous solution at a defined temperature.

Materials and Instrumentation
  • Reagents: Test compound (sulfonyl fluoride or chloride), Acetonitrile (HPLC grade), Water (HPLC grade), Phosphate buffer (e.g., 100 mM, pH 7.4), Formic acid (for quenching/mobile phase).

  • Instrumentation: HPLC system with a UV detector (or PDA), a thermostatted column compartment, and a suitable C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in pure acetonitrile.

    • Prepare the aqueous hydrolysis buffer (e.g., 100 mM Phosphate, pH 7.4). Allow it to equilibrate in a thermostatted water bath set to the desired temperature (e.g., 37°C).

  • Initiation of Reaction:

    • To initiate the hydrolysis experiment, add a small volume of the acetonitrile stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final percentage of acetonitrile is low (<5%) to minimize its effect on the reaction. Vortex briefly to mix. This is your t=0 sample.

  • Time-Point Sampling:

    • Immediately withdraw an aliquot (e.g., 100 µL) from the reaction mixture and transfer it to an HPLC vial containing a quenching solution (e.g., 100 µL of 1% formic acid in acetonitrile). The acid and organic solvent will effectively stop the hydrolysis.

    • Repeat this sampling process at predetermined intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes for a sulfonyl chloride; longer times may be needed for a fluoride).

  • HPLC Analysis:

    • Analyze the quenched samples by reversed-phase HPLC. A typical method would involve a gradient elution from a water/acetonitrile mobile phase containing 0.1% formic acid.

    • Monitor the disappearance of the starting material by integrating the peak area at its UV λₘₐₓ. The formation of the more polar sulfonic acid product can also be monitored.[15]

  • Data Analysis and Validation:

    • Plot the natural logarithm of the percentage of the remaining parent compound (ln([A]t/[A]₀)) against time.

    • For a first-order reaction, this plot should yield a straight line. The slope of this line is equal to the negative of the rate constant (-k).

    • Calculate the half-life using the formula: t½ = 0.693 / k .

    • Self-Validation: The specificity of the method is demonstrated by the clean separation of the parent peak from the degradation product peak.[16] Running the experiment at a second temperature can provide further confidence in the data.

Figure 3: Workflow for determining hydrolytic stability via HPLC.

Implications for Drug Discovery

The remarkable stability of sulfonyl fluorides is the cornerstone of SuFEx click chemistry.[7][10] This stability allows sulfonyl fluoride-bearing fragments and drugs to:

  • Survive Physiological Conditions: They can circulate in the bloodstream and navigate cellular environments without premature degradation, increasing the likelihood of reaching their intended protein target.[1]

  • Enable Selective Targeting: Their reactivity is "masked" until they encounter a specific protein microenvironment that can catalyze the reaction, for instance through hydrogen bonding interactions that activate the sulfur center.[2] This leads to greater target specificity and reduced off-target effects compared to more indiscriminately reactive electrophiles.

  • Serve as Versatile Chemical Probes: Their stability and tunable reactivity make them ideal for developing chemical probes to identify and validate new drug targets.[2]

In contrast, the high reactivity of most sulfonyl chlorides makes them less suitable for applications requiring high stability in aqueous media, such as in vivo studies. They are more prone to rapid hydrolysis, which can lead to loss of compound and the generation of non-specific reactive species. However, their high reactivity remains valuable in controlled, non-aqueous synthetic applications.

Conclusion

The choice between a sulfonyl fluoride and a sulfonyl chloride is a critical decision in the design of covalent probes and therapeutics. Governed by fundamental principles of chemical bonding and leaving group potential, sulfonyl fluorides exhibit vastly superior stability in aqueous environments. This robustness is not a limitation but a feature, enabling a level of control and selectivity that has positioned them at the forefront of modern covalent drug design through the SuFEx paradigm. By understanding the chemical causality behind this stability and employing rigorous analytical methods to quantify it, researchers can better harness these powerful electrophiles to create more effective and specific medicines.

References

  • Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. Available from: [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available from: [Link]

  • Parker, C. G., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. PMC. Available from: [Link]

  • Kumar, V., et al. Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]

  • OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Available from: [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Available from: [Link]

  • Al-Masum, M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. Available from: [Link]

  • ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]

  • Otava Chemicals. SuFEx handle fragment library. Available from: [Link]

  • ResearchGate. Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol. Available from: [Link]

  • Royal Society of Chemistry. (2022). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Available from: [Link]

  • Chemistry LibreTexts. Leaving Groups. Available from: [Link]

  • American Chemical Society. (1984). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Available from: [Link]

  • Nature. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Available from: [Link]

  • PubChem. Benzenesulfonyl chloride. Available from: [Link]

  • Wikipedia. Sulfonyl halide. Available from: [Link]

  • Master Organic Chemistry. What Makes A Good Leaving Group?. Available from: [Link]

  • LCGC International. (2024). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • Wikipedia. Benzenesulfonyl chloride. Available from: [Link]

  • LCGC International. (2024). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. Available from: [Link]

Sources

Mastering Sulfur(VI) Fluoride Exchange (SuFEx): Mechanistic Insights and Application Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Paradox

Sulfur(VI) Fluoride Exchange (SuFEx) represents the second generation of "Click Chemistry," evolving beyond the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its core utility lies in a unique chemical paradox: the sulfur(VI)-fluoride bond is thermodynamically stable (resistant to reduction, oxidation, and thermolysis) yet kinetically labile under specific catalytic conditions.

For the drug developer, SuFEx offers a "sleeping beauty" warhead—inert in plasma and aqueous media, but highly reactive when positioned proximally to nucleophilic residues (Tyrosine, Lysine) within a protein pocket or activated by specific catalysts (Silicon, DBU).

Part 1: Mechanistic Deep Dive

The S(VI)-F Bond: The Thermodynamic Sink

The success of SuFEx relies on the unique properties of the S(VI)-F bond:

  • Bond Energy: High bond dissociation energy (approx. 130 kcal/mol for S-F), making it stable against spontaneous hydrolysis.

  • Geometry: The tetrahedral S(VI) center is sterically accessible but electronically shielded until activated.

  • The Driving Force: The reaction is driven by the formation of a bond even stronger than S-F. In silicon-mediated SuFEx, this is the Silicon-Fluoride (Si-F) bond (approx. 142 kcal/mol), acting as a thermodynamic "sink."

Catalytic Activation Pathways

SuFEx does not proceed via a simple


 mechanism. It requires "activation" of the fluoride leaving group or the nucleophile.
A. Silicon-Assisted Activation (The "Silyl-SuFEx")

This is the classic Sharpless methodology. A silyl ether (Ar-O-SiR


) serves as the nucleophile.
  • Mechanism: The catalyst (often a fluoride source like TBAF or a base like DBU) initiates the cleavage of the silyl group.

  • Transition State: The reaction likely proceeds through a hypervalent silicon intermediate. The fluoride from the sulfur center attacks the silicon, forming the incredibly stable Si-F bond (the byproduct

    
    ), while the phenoxide attacks the sulfur.
    
  • Key Advantage: Neutral conditions, high tolerance for functional groups.

B. Base-Mediated Activation (DBU/BTMG)

Organic superbases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG exhibit a "split personality" in SuFEx:

  • Brønsted Base: Deprotonates the phenol/amine to generate a potent nucleophile.

  • Nucleophilic Catalysis: DBU can attack the S(VI) center directly, transiently forming a highly reactive sulfonyl-amidinium intermediate, which is then rapidly intercepted by the nucleophile.

Visualization: The Dual Mechanistic Pathway

SuFEx_Mechanism Substrate Sulfonyl Fluoride (R-SO2-F) Intermediate_Si Hypervalent Si Transition State Substrate->Intermediate_Si Intermediate_DBU Sulfonyl-Amidinium Species [R-SO2-DBU]+ Substrate->Intermediate_DBU DBU Attack Nucleophile_Si Silyl Ether (Ar-O-SiR3) Nucleophile_Si->Intermediate_Si Nucleophile_H Phenol/Amine (Ar-OH / R-NH2) Product SuFEx Product (Sulfonate/Sulfonamide) Nucleophile_H->Product Intercepts Catalyst_DBU Catalyst: DBU (Nucleophilic Activation) Catalyst_DBU->Intermediate_DBU Catalyst_F Catalyst: F- / Base (Si Activation) Catalyst_F->Intermediate_Si Initiates Intermediate_Si->Product Byproduct_Si Byproduct: R3Si-F (Thermodynamic Sink) Intermediate_Si->Byproduct_Si Driving Force Intermediate_DBU->Product Byproduct_HF Byproduct: [DBU-H]+ F- Intermediate_DBU->Byproduct_HF

Figure 1: Dual mechanistic pathways for SuFEx. The upper path shows the Silicon-mediated route driven by Si-F bond formation. The lower path shows the DBU-mediated route involving a putative sulfonyl-amidinium intermediate.

Part 2: Substrate Scope and Reactivity Profile

Selecting the correct S(VI) hub is critical for experimental success. The following table contrasts the three primary SuFEx electrophiles.

FeatureSulfonyl Fluorides (

)
Fluorosulfates (

)
Sulfamoyl Fluorides (

)
Precursor Sulfonyl Chlorides or SulfonatesPhenols +

(Gas)
Secondary Amines +

Reactivity High.[1][2][3] Reacts with silyl ethers, amines, and specific protein residues.Moderate. Excellent "connector" for linking two modules.Low/Tunable. often requires specific activation; highly stable in vivo.
Stability High resistance to hydrolysis (pH 2-12).Very High. Stable in boiling water/acid.Extremely High. Can survive metabolic pass.
Key Application Covalent Probes (Lys/Tyr targeting).[4]Polymer synthesis (Polysulfates).[1]Drug pharmacophores (enzyme inhibitors).

Part 3: Validated Experimental Protocols

Protocol A: Green Synthesis of Sulfonyl Fluorides (The KHF2 Method)

Context: Traditional synthesis using


 gas can be logistically difficult. The KHF2 exchange is the standard bench-top method for converting sulfonyl chlorides to fluorides.

Reagents:

  • Sulfonyl Chloride substrate (1.0 equiv)

  • Potassium Bifluoride (

    
    ) (2.0 - 4.0 equiv)
    
  • Solvent: Acetonitrile/Water (1:1) or Methanol/Water.

Step-by-Step:

  • Dissolution: Dissolve the sulfonyl chloride in Acetonitrile (0.5 M concentration).

  • Activation: Add a saturated aqueous solution of

    
     dropwise. Caution: 
    
    
    
    is corrosive to glass over long periods; use plasticware if storing, but standard glassware is fine for short reactions.
  • Reaction: Stir vigorously at room temperature. Monitor by TLC or LCMS. Conversion is usually complete within 2-4 hours.

    • Checkpoint: The

      
       peak will disappear, and a slightly faster-moving 
      
      
      
      spot will appear.
  • Workup: Dilute with EtOAc, wash with water x3 (to remove excess fluoride), and brine. Dry over

    
    .
    
  • Purification: Most sulfonyl fluorides are pure enough after extraction. If needed, flash chromatography (silica gel) is stable (unlike sulfonyl chlorides, which degrade on silica).

Protocol B: The SuFEx Coupling (Silyl Ether Method)

Context: Linking two complex molecules.[2]

Reagents:

  • Sulfonyl Fluoride (1.0 equiv)

  • Aryl Silyl Ether (e.g., TMS or TBDMS protected phenol) (1.1 equiv)

  • Catalyst: DBU (10-20 mol%) or BTMG (5 mol% for "Accelerated SuFEx")

  • Solvent: Anhydrous Acetonitrile (

    
    ).
    

Step-by-Step:

  • Setup: Flame-dry a reaction vial under

    
     atmosphere.
    
  • Mixing: Add Sulfonyl Fluoride and Aryl Silyl Ether in

    
     (0.2 M).
    
  • Catalysis: Add DBU via syringe.

  • Monitoring: Stir at Room Temperature.

    • Note: If using TBDMS ethers, the reaction may require mild heating (40-50°C) or the use of BTMG.

  • Quench: The reaction produces volatile

    
    . Simply concentrate the reaction mixture under reduced pressure.
    
  • Purification: Flash chromatography.

Part 4: Biological Applications (Covalent Inhibition)[5]

In chemical biology, SuFEx probes are used to target non-cysteine nucleophiles. While acrylamides target Cysteine, SuFEx probes (e.g., FSBA analogues) target Tyrosine and Lysine .[5]

Mechanism of Protein Labeling: The reactivity is "context-dependent."[4] A free Tyrosine in solution reacts slowly with sulfonyl fluorides. However, a Tyrosine located in a protein pocket with a nearby basic residue (e.g., Histidine, Arginine) undergoes a pKa perturbation, becoming a phenolate. This "activated" Tyrosine rapidly attacks the SuFEx warhead.

Visualization: Covalent Probe Discovery Workflow

SuFEx_Workflow Library SuFEx Library Generation (Diverse R-SO2-F Warheads) Screening Phenotypic/Proteomic Screening (Live Cell or Lysate) Library->Screening High Throughput Hit_ID Hit Identification (Activity Modulation) Screening->Hit_ID Validation Target Validation Hit_ID->Validation MassSpec Intact Protein MS (Observe +Mass Shift) Validation->MassSpec Competition Competition Assay (Pre-incubation with substrate) Validation->Competition

Figure 2: Workflow for discovering SuFEx-based covalent inhibitors. The process moves from library synthesis to proteomic validation.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[6] Angewandte Chemie International Edition.

  • Smedley, C. J., et al. (2022). Accelerated SuFEx Click Chemistry for Modular Synthesis.[6] Angewandte Chemie.

  • Liang, D. D., et al. (2020). Silicon-Free SuFEx Reactions of Sulfonimidoyl Fluorides: Scope, Enantioselectivity, and Mechanism.[6][7] Angewandte Chemie.

  • Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. Journal of Medicinal Chemistry.

  • Wang, H., et al. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates.[8][9] Chemical Science.

Sources

The Ascendancy of Piperazine Sulfonyl Fluoride in Chemical Biology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic deployment of covalent chemical probes has catalyzed a paradigm shift in chemical biology and drug discovery, enabling the interrogation of complex biological systems with unprecedented precision. Among the diverse electrophilic warheads, the sulfonyl fluoride moiety has emerged as a privileged scaffold due to its unique balance of aqueous stability and context-dependent reactivity with a range of nucleophilic amino acid residues. When incorporated into a piperazine framework—a common motif in medicinal chemistry known to enhance solubility and cell permeability—the resulting piperazine sulfonyl fluoride core offers a powerful tool for developing highly selective covalent inhibitors and versatile chemical probes. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of piperazine sulfonyl fluoride in chemical biology. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its synthesis and application, and explore its utility in targeted covalent inhibitor design, activity-based protein profiling, and advanced imaging modalities.

Introduction: The Covalent Renaissance and the Rise of Piperazine Sulfonyl Fluoride

The once-cautious approach to covalent drug design has given way to a renaissance, driven by the desire to target challenging proteins and achieve prolonged pharmacodynamic effects.[1] Covalent inhibitors form a stable bond with their target protein, offering high potency and the ability to modulate proteins that lack deep binding pockets amenable to traditional non-covalent binders.[1][2] The sulfonyl fluoride electrophile has garnered significant attention in this context. Unlike more promiscuous warheads, its reactivity is highly dependent on the local protein microenvironment, allowing for exquisite target selectivity.[3][4] Sulfonyl fluorides can form covalent bonds with a variety of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, expanding the targetable proteome beyond the commonly exploited cysteine.[3][5]

The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] Its inclusion in a molecule can confer favorable physicochemical properties, such as improved aqueous solubility, enhanced cell permeability, and the ability to engage in multiple hydrogen bond interactions, thereby improving target affinity and pharmacokinetic profiles.[6][7] The fusion of the sulfonyl fluoride warhead with the piperazine scaffold thus creates a versatile and powerful platform for the design of sophisticated chemical biology tools.

Mechanism of Action: A Context-Dependent Covalent Engagement

The reactivity of the sulfonyl fluoride moiety is a finely tuned process. The electrophilic sulfur atom is susceptible to nucleophilic attack by activated amino acid side chains within a protein's binding pocket. The local microenvironment, including the pKa of the nucleophilic residue and the presence of nearby acidic or basic residues, plays a crucial role in facilitating the covalent reaction.[7][8] For instance, the deprotonation of a tyrosine hydroxyl or a lysine amine is a key step in their nucleophilic attack on the sulfonyl fluoride.[7][9]

The general mechanism involves the nucleophilic attack of an amino acid residue on the sulfur atom of the sulfonyl fluoride, leading to the formation of a stable sulfonamide or sulfonate ester bond and the displacement of the fluoride ion.

Covalent Modification Mechanism cluster_reaction Covalent Modification Protein Protein with Nucleophilic Residue (Nu-H) Complex Non-covalent Binding Complex Protein->Complex Reversible binding Probe Piperazine Sulfonyl Fluoride (R-SO2F) Probe->Complex Adduct Covalent Adduct (Protein-Nu-SO2-R) Complex->Adduct Nucleophilic attack Fluoride Fluoride Ion (F-) Complex->Fluoride Displacement

Figure 1: General mechanism of covalent modification of a protein by a piperazine sulfonyl fluoride probe.

The reaction kinetics are influenced by factors such as pH, temperature, and the intrinsic reactivity of the sulfonyl fluoride, which can be modulated by the electronic properties of the aryl ring to which it is attached.[4][7]

Applications in Chemical Biology

The unique properties of piperazine sulfonyl fluorides have led to their widespread application in various areas of chemical biology.

Targeted Covalent Inhibitors

The development of targeted covalent inhibitors (TCIs) is a major focus in modern drug discovery. Piperazine sulfonyl fluorides have been successfully employed as warheads in the design of TCIs for a range of protein targets, most notably protein kinases.[1][10] The piperazine scaffold can be decorated with recognition elements that direct the sulfonyl fluoride to the ATP-binding site of a specific kinase, where it can covalently modify a conserved lysine residue, leading to irreversible inhibition.[1][10]

Table 1: Examples of Piperazine Sulfonyl Fluoride-Based Kinase Inhibitors

Inhibitor/ProbeTarget Kinase(s)Modified ResidueKey FeaturesReference(s)
XO44 Broad-spectrumCatalytic LysineClickable probe for in-cell kinase profiling.[1][11]
Erlotinib-SF EGFRConserved LysineOvercomes resistance mutations.[11]
SRPKIN-1 SRPK1/2TyrosineSelective probe for target validation.[11]
Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems.[2] Piperazine sulfonyl fluoride probes equipped with a reporter tag (e.g., a fluorophore or a biotin) or a bioorthogonal handle (e.g., an alkyne or azide for "click" chemistry) are invaluable tools for ABPP.[1] These "clickable" probes allow for a two-step labeling procedure where the probe is first introduced into a biological system (e.g., cell lysate or live cells) to covalently label its targets. Subsequently, a reporter molecule is attached via a bioorthogonal reaction, enabling visualization or enrichment of the labeled proteins.[2]

ABPP Workflow Proteome Complex Proteome (e.g., Cell Lysate) Labeled_Proteome Covalently Labeled Proteome Proteome->Labeled_Proteome Incubation Probe Clickable Piperazine Sulfonyl Fluoride Probe Probe->Labeled_Proteome Click_Reaction Click Chemistry (e.g., CuAAC) Labeled_Proteome->Click_Reaction Tagged_Proteome Tagged Proteome Click_Reaction->Tagged_Proteome Reporter Reporter Tag (Biotin or Fluorophore) Reporter->Click_Reaction Analysis Downstream Analysis (SDS-PAGE, MS) Tagged_Proteome->Analysis

Figure 2: A typical workflow for activity-based protein profiling using a clickable piperazine sulfonyl fluoride probe.

Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo.[12] The development of PET tracers with high target affinity and specificity is crucial for its application in diagnostics and drug development.[12] Piperazine sulfonyl fluoride scaffolds can be labeled with positron-emitting radionuclides, such as fluorine-18 (¹⁸F), to generate PET probes.[13] These probes can be used to image the distribution and occupancy of a target protein in living subjects, providing valuable information for drug development and disease diagnosis.[14][15]

Targeted Protein Degradation

Targeted protein degradation (TPD) is an emerging therapeutic modality that utilizes heterobifunctional molecules, known as proteolysis-targeting chimeras (PROTACs), to induce the degradation of specific proteins.[16][17] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[18] The piperazine scaffold is frequently incorporated into PROTAC linkers to improve their physicochemical properties. Furthermore, a piperazine sulfonyl fluoride moiety can be used as a covalent warhead to irreversibly bind to the target protein, potentially leading to more efficient and prolonged degradation.[18]

Experimental Protocols

The following protocols provide a general framework for the synthesis and application of piperazine sulfonyl fluoride probes. Researchers should optimize these protocols for their specific target and experimental system.

Synthesis of a Generic N-Aryl Piperazine Sulfonyl Fluoride Probe

This protocol describes a two-step synthesis of a generic N-(4-sulfonylfluoride)phenyl-piperazine.

Step 1: Synthesis of 1-Arylpiperazine

  • To a solution of an appropriate aniline (1.0 eq) in a suitable solvent such as diethylene glycol monomethyl ether, add bis(2-chloroethyl)amine hydrochloride (1.1 eq).

  • Heat the reaction mixture to reflux for 24-48 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 12.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired 1-arylpiperazine.

Step 2: Synthesis of the Arylsulfonyl Chloride and Conversion to Sulfonyl Fluoride

  • The corresponding aniline can be converted to the arylsulfonyl chloride via a Sandmeyer-type reaction.[6]

  • Alternatively, commercially available arylsulfonyl chlorides can be used.

  • To a solution of the arylsulfonyl chloride (1.0 eq) in a suitable solvent (e.g., acetonitrile), add an excess of a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[19]

  • The reaction can be facilitated by a phase-transfer catalyst (e.g., 18-crown-6).[2]

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by silica gel chromatography to yield the final piperazine sulfonyl fluoride probe.

Protocol for Protein Labeling
  • Protein Preparation: Prepare the target protein in a suitable buffer, such as phosphate-buffered saline (PBS) or Tris buffer, at a concentration of 1-10 µM. The optimal pH for labeling is typically between 7.4 and 8.0 to facilitate the deprotonation of lysine and tyrosine residues.[7]

  • Probe Preparation: Prepare a stock solution of the piperazine sulfonyl fluoride probe in a compatible organic solvent, such as DMSO, at a concentration of 1-10 mM.

  • Labeling Reaction: Add the probe stock solution to the protein solution to achieve the desired final probe concentration (typically a 5- to 20-fold molar excess over the protein).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 30 minutes to 4 hours). The optimal incubation time should be determined empirically.

  • Quenching (Optional): The reaction can be quenched by the addition of a nucleophile-containing buffer or by denaturation of the protein (e.g., adding SDS-PAGE loading buffer).

Mass Spectrometry Analysis of Covalent Adducts

Intact Protein Analysis (Top-Down Proteomics):

  • After the labeling reaction, desalt the protein sample using a suitable method (e.g., C4 ZipTip) to remove excess probe and buffer components.

  • Analyze the intact protein by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Deconvolute the mass spectrum to determine the molecular weight of the protein. A mass shift corresponding to the addition of the piperazine sulfonyl moiety (minus the fluorine atom) confirms covalent modification.

Peptide-Based Analysis (Bottom-Up Proteomics):

  • Denature, reduce, and alkylate the labeled protein sample.

  • Digest the protein into peptides using a protease such as trypsin.

  • Analyze the peptide mixture by LC-MS/MS.

  • Search the MS/MS data against a protein database using software that allows for the specification of variable modifications. The mass of the piperazine sulfonyl adduct should be added as a potential modification on nucleophilic residues.

  • Manual inspection of the MS/MS spectra of modified peptides is often necessary to confirm the site of modification.

MS_Analysis_Workflow cluster_top_down Top-Down Proteomics cluster_bottom_up Bottom-Up Proteomics start Labeled Protein Sample td_desalt Desalting start->td_desalt bu_digest Denaturation, Reduction, Alkylation, & Digestion start->bu_digest td_lcms Intact LC-MS td_desalt->td_lcms td_deconv Deconvolution td_lcms->td_deconv td_result Confirm Mass Adduct td_deconv->td_result bu_lcmsms LC-MS/MS bu_digest->bu_lcmsms bu_search Database Search (with variable modification) bu_lcmsms->bu_search bu_result Identify Modification Site bu_search->bu_result

Figure 3: Mass spectrometry workflows for the analysis of proteins covalently modified by piperazine sulfonyl fluoride probes.

Safety and Handling

Piperazine and sulfonyl fluoride derivatives should be handled with appropriate safety precautions.[11] Sulfonyl fluorides can be corrosive and may release hydrogen fluoride upon hydrolysis.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each specific compound before use.

Conclusion and Future Perspectives

Piperazine sulfonyl fluorides represent a powerful and versatile class of chemical tools for the modern chemical biologist and drug discoverer. Their unique combination of a privileged medicinal chemistry scaffold and a context-dependent covalent warhead enables the development of highly selective probes and inhibitors for a wide range of biological targets. As our understanding of the "druggable" proteome expands, the ability to target non-cysteine residues with precision will become increasingly important. The continued development and application of piperazine sulfonyl fluoride-based technologies will undoubtedly play a pivotal role in advancing our understanding of complex biological systems and in the discovery of next-generation covalent therapeutics.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Advanced Synthesis & Catalysis.
  • Technical Support Center: Enhancing the Selectivity of Sulfamoyl Fluoride Probes. (2025). Benchchem.
  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. eScholarship, University of California. [Link]

  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Tetrahedron. [Link]

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. (2017). PubMed. [Link]

  • Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. (2019). ACS Publications. [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023). PMC. [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). PMC. [Link]

  • Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. (2021). PubMed. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). SciSpace. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Publishing. [Link]

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. (2017). Semantic Scholar. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). RSC Publishing.
  • Applications of Covalent Chemistry in Targeted Protein Degradation. (2021). PMC. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). PMC. [Link]

  • Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. (2023). PMC. [Link]

  • Experimental pKa values of piperazine-containing PROTACs. (2022). ResearchGate. [Link]

  • Targeted Protein Degradation. University of Florida. [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (2019). PMC. [Link]

  • Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. (2015). PubMed. [Link]

  • Key Considerations in Targeted Protein Degradation Drug Discovery and Development. (2022). Frontiers in Pharmacology. [Link]

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context. (2023). RSC Publishing. [Link]

  • The Crucial Role of PET Imaging Agents in Modern Medicine. (2023). Open MedScience. [Link]

  • Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. (2025). ResearchGate.
  • Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. (2021). Journal of Biomolecular Techniques. [Link]

  • Analysis of Mass Spectrometry Data for Protein Identification in Complex Biological Mixtures. (2007). Carnegie Mellon University. [Link]

  • Mass Spectrometry Applications in Peptide Analysis. (2024). Biovera. [Link]

  • Benchmarking Peptide Spectral Library Search. (2026). bioRxiv.
  • PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. (2022). Frontiers in Medicine. [Link]

  • Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. (2022). Semantic Scholar. [Link]

Sources

Methodological & Application

Introduction: Embracing Stability and Reactivity in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Sulfonamides Using Piperazine-1-Sulfonyl Fluoride: Application Notes and Protocols

The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents, from antibacterials to anticancer drugs.[1] Traditionally, the synthesis of these vital compounds relies on the reaction of highly reactive sulfonyl chlorides with amines. However, the inherent instability and high reactivity of sulfonyl chlorides often lead to poor selectivity, incompatibility with complex functional groups, and difficulties in storage and handling.[2]

In response to these challenges, sulfonyl fluorides have emerged as superior precursors for sulfonamide synthesis. Their remarkable stability to a wide range of reaction conditions, including chromatography and hydrolysis, makes them ideal for multi-step syntheses and late-stage functionalization strategies. This unique balance of stability and latent reactivity has positioned sulfonyl fluorides as premier electrophiles for "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, a powerful tool for rapidly assembling complex molecules.[3]

However, the very stability of the S-F bond presents a challenge: its activation for reaction with amines. Conventional methods often require harsh conditions, such as high temperatures or a large excess of the amine, limiting their utility.[2] This guide details a modern, mild, and highly efficient approach using Lewis acid catalysis—specifically calcium triflimide [Ca(NTf2)2]—to mediate the reaction between piperazine-1-sulfonyl fluoride and various amines. This protocol unlocks the potential of sulfonyl fluorides, providing researchers and drug development professionals with a reliable and versatile method for synthesizing piperazine-derived sulfonamides, a scaffold of significant interest in modern pharmacotherapy.[4][5][6]

Part I: Mechanistic Insights and Rationale

The Sulfonyl Fluoride Advantage: A Tale of Two Halides

The superiority of sulfonyl fluorides over their chloride counterparts stems from the fundamental properties of the sulfur-halogen bond. The S-F bond is significantly stronger and less polarized than the S-Cl bond. This results in greater stability and resistance to nucleophilic attack and hydrolysis. While this makes sulfonyl chlorides highly reactive and often difficult to control, it renders sulfonyl fluorides as robust, bench-stable reagents that can be carried through numerous synthetic steps unscathed before their reactivity is intentionally "unlocked" in a final, crucial step. This attribute is invaluable for the late-stage functionalization of complex drug candidates.

Unlocking Reactivity: The Role of Lewis Acid Activation

The core of the modern protocol lies in overcoming the inherent stability of the sulfonyl fluoride. The proposed mechanism involves the activation of the sulfonyl fluoride by a Lewis acid, such as calcium triflimide [Ca(NTf₂)₂].[2][7] It is hypothesized that the Lewis acidic calcium center coordinates with the oxygen or fluorine atoms of the sulfonyl group.[7] This coordination withdraws electron density from the sulfur atom, significantly increasing its electrophilicity and making it highly susceptible to nucleophilic attack by an amine. This catalytic activation allows the reaction to proceed under mild conditions (e.g., 60 °C), a stark contrast to the forcing conditions required in the absence of a catalyst.[2][7]

Lewis_Acid_Activation_Mechanism Figure 1: Proposed Mechanism of Ca(NTf₂)₂ Activation cluster_reactants cluster_transition cluster_products R_Amine R'-NH₂ (Amine) TS Activated Complex [Piperazine-SO₂(F•••Ca²⁺)•••NH₂-R'] R_Amine->TS Nucleophilic Attack Piperazine_SF Piperazine-SO₂F (Piperazine-1-sulfonyl fluoride) Piperazine_SF->TS Coordination & Activation Lewis_Acid Ca(NTf₂)₂ (Lewis Acid) Lewis_Acid->TS Coordination & Activation Sulfonamide Piperazine-SO₂-NH-R' (Sulfonamide Product) TS->Sulfonamide S-N Bond Formation & Fluoride Displacement Byproduct HF + Ca(NTf₂)₂ TS->Byproduct

Caption: Proposed mechanism of Ca(NTf₂)₂ activation for sulfonamide synthesis.

Part II: Experimental Protocols

Safety First: Handling Sulfonyl Fluorides and Reagents

Sulfonyl fluorides and their reagents require careful handling in a controlled laboratory environment. Adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[8]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[9][10]

  • Chemical Hazards: Sulfonyl fluorides can be corrosive and may cause severe skin burns and eye damage.[11] Avoid all contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.[11][12]

  • Storage: Store sulfonyl fluorides in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases or moisture.[11][12]

Materials and Equipment
  • Reagents: Piperazine-1-sulfonyl fluoride, desired amine, calcium triflimide [Ca(NTf₂)₂], tert-amyl alcohol (or other suitable solvent), triethylamine (optional, for amine HCl salts), dichloromethane (DCM), ethyl acetate (EtOAc), saturated sodium bicarbonate solution, brine, anhydrous magnesium or sodium sulfate.

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, heating mantle or oil bath with temperature control, reflux condenser, standard laboratory glassware, rotary evaporator, silica gel for column chromatography.

Protocol 1: General Procedure for Calcium Triflimide-Mediated Synthesis of N-Substituted Piperazine Sulfonamides

This protocol is adapted from established literature methods for the synthesis of sulfonamides from sulfonyl fluorides.[2][7]

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperazine-1-sulfonyl fluoride (1.0 equiv), the desired amine (2.0 equiv), and calcium triflimide (1.0 equiv).

    • Causality Note: Using a slight excess of the amine helps to drive the reaction to completion. The 1:1 stoichiometry of the Lewis acid to the sulfonyl fluoride ensures efficient activation.

  • Solvent Addition: Add anhydrous tert-amyl alcohol to the flask to achieve a concentration of 0.20 M with respect to the piperazine-1-sulfonyl fluoride.

    • Causality Note: Tert-amyl alcohol has been shown to be an excellent solvent for this reaction, likely due to its polarity and ability to solvate the ionic intermediates without competing as a nucleophile.[7]

  • Reaction Conditions: Place the flask under an inert atmosphere (e.g., nitrogen or argon), attach a reflux condenser, and heat the mixture to 60 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 24 hours.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with ethyl acetate or dichloromethane. c. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove acidic byproducts) and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reagent Combination (Sulfonyl Fluoride, Amine, Ca(NTf₂)₂) B 2. Solvent Addition (tert-Amyl Alcohol, 0.2 M) A->B C 3. Reaction (60 °C, 24 h) B->C D 4. Monitoring (TLC / LC-MS) C->D D->C Incomplete? E 5. Work-up (Quench, Extract, Dry) D->E Complete F 6. Purification (Column Chromatography) E->F G Pure Sulfonamide Product F->G

Caption: A streamlined workflow for the synthesis of piperazine sulfonamides.

Part III: Substrate Scope and Data

The calcium triflimide-mediated method is notable for its broad substrate scope, accommodating a wide array of both sulfonyl fluorides and amines. For the synthesis of piperazine-derived sulfonamides, this protocol is effective with a diverse range of primary and secondary aliphatic and aromatic amines.

EntryAmine PartnerResulting Sulfonamide StructureYield (%)
1AnilineN-phenylpiperazine-1-sulfonamide71[2]
24-Aminophenol4-hydroxy-N-phenylpiperazine-1-sulfonamide82[2]
33-AminopyridineN-(pyridin-3-yl)piperazine-1-sulfonamide70[2]
4BenzylamineN-benzylpiperazine-1-sulfonamide84[2]
5Morpholine1-(morpholinosulfonyl)piperazine91[2]
61-(5-(trifluoromethyl)-2-pyridinyl)piperazine1-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)piperazine63[2]
Table 1: Representative yields for the reaction of various amines with benzenesulfonyl fluoride under Ca(NTf₂)₂ catalysis, demonstrating the protocol's versatility. The synthesis of piperazine-derived sulfonamides follows similar reactivity patterns.

Part IV: Applications in Drug Discovery

Enabling Late-Stage Functionalization

The exceptional stability of the sulfonyl fluoride group allows it to be incorporated into a molecule early in a synthetic sequence. It can withstand various reaction conditions required to build molecular complexity elsewhere in the structure. The final, crucial sulfonamide-forming reaction can then be performed at a late stage, providing a powerful method for rapidly generating a library of analogues for structure-activity relationship (SAR) studies. This approach significantly accelerates the drug discovery process.[2][13]

A Gateway to SuFEx Click Chemistry

This protocol is a prime example of SuFEx, a next-generation click chemistry reaction. Click chemistry is defined by reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and have simple reaction conditions. The Ca(NTf₂)₂-mediated amidation of sulfonyl fluorides meets these criteria, making it a reliable and predictable tool for connecting molecular fragments in drug discovery, chemical biology, and materials science.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Lewis acid (e.g., hydrated Ca(NTf₂)₂).2. Poorly nucleophilic amine.3. Insufficient temperature or time.1. Ensure Ca(NTf₂)₂ is anhydrous. Dry under high vacuum before use.2. For weakly nucleophilic amines, consider increasing the reaction temperature or time.3. Confirm reaction temperature and allow to run for the full 24 hours.
Multiple Products 1. Reaction with a bifunctional amine.2. Degradation of starting material or product.1. Use appropriate protecting groups if the amine contains other nucleophilic sites.2. Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions.
Difficult Purification 1. Product co-elutes with starting amine.2. Streaking on silica gel column.1. Ensure the work-up effectively removes the excess amine. An acidic wash (e.g., dilute HCl) may be used if the product is stable.2. Add a small amount of triethylamine or acetic acid to the eluent to improve peak shape for basic or acidic compounds, respectively.

Conclusion

The synthesis of piperazine sulfonamides via Lewis acid-mediated activation of piperazine-1-sulfonyl fluoride represents a significant advancement over classical methods. By leveraging the unique stability of sulfonyl fluorides and overcoming their inherent low reactivity with a mild and efficient catalytic system, this approach provides a robust and versatile tool for medicinal chemists. Its broad substrate scope, operational simplicity, and alignment with the principles of click chemistry make it an indispensable methodology for the modern synthesis of complex, high-value sulfonamide-containing molecules in academic and industrial research.

References

  • Title: Synthesis of Sulfonyl Fluorides from Sulfonamides.
  • Title: Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets.
  • Title: Common Name: SULFURYL FLUORIDE HAZARD SUMMARY.
  • Title: Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.
  • Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • Title: Sulfonamide synthesis by S-N coupling.
  • Title: Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides.
  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Title: SAFETY DATA SHEET - Pyrimidine-2-sulfonyl Fluoride.
  • Title: SAFETY DATA SHEET - 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride.
  • Title: MSDS of Perfluorobutanesulfonyl Fluoride.
  • Title: Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors.
  • Title: (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides.
  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Title: Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization.
  • Title: Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.
  • Title: RESEARCH ARTICLE - RSC Medicinal Chemistry.
  • Title: Novel piperazine-based sulfonamides and their use as neuroprotective and/or neurorestorative agents.
  • Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
  • Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • Title: A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates.
  • Title: Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization.

Sources

Solid-phase synthesis using piperazine sulfonyl fluoride building blocks

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Solid-Phase Synthesis of Piperazine Sulfonyl Fluorides for Covalent Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The convergence of privileged scaffolds and reactive, yet stable, electrophilic warheads represents a frontier in modern medicinal chemistry. This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis (SPS) of piperazine sulfonyl fluorides. By leveraging the synthetic efficiency of solid-phase techniques with the unique reactivity of the sulfonyl fluoride moiety, researchers can rapidly generate libraries of novel compounds. These molecules are primed for use as targeted covalent inhibitors (TCIs), capable of engaging a broad range of nucleophilic amino acid residues beyond canonical cysteine. We will explore the underlying principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, detail step-by-step on-resin protocols, and provide expert insights into the critical parameters for successful synthesis and library generation.

Introduction: A Synthesis of Strategy and Function

The piperazine ring is a cornerstone of medicinal chemistry, prized for its versatile synthetic handles and its ability to tune physicochemical properties like solubility and pKa, which are critical for optimizing pharmacokinetic profiles.[1] Simultaneously, the field of covalent drug discovery has undergone a renaissance, driven by the need for inhibitors with enhanced potency, prolonged target engagement, and the ability to overcome drug resistance.[2]

Traditionally, covalent inhibitors have relied on electrophiles like acrylamides that primarily target cysteine. The sulfonyl fluoride warhead, however, has emerged as a uniquely powerful tool. It is stable enough to avoid indiscriminate off-target reactions yet can be "activated" within a protein's binding pocket to form robust covalent bonds with a variety of nucleophilic residues, including serine, threonine, lysine, and tyrosine.[3] This capability significantly expands the druggable proteome.

The chemistry governing this interaction, termed Sulfur(VI) Fluoride Exchange (SuFEx), has been identified as a near-perfect "click chemistry" reaction due to its high efficiency and reliability.[4][5] By combining this powerful warhead with the privileged piperazine scaffold on a solid support, we create a modular and highly efficient platform for the discovery of next-generation covalent therapeutics. Solid-phase synthesis (SPS) eliminates the need for tedious chromatographic purification after each step, making it ideal for the parallel synthesis of compound libraries.[6][7]

This application note provides the foundational knowledge and actionable protocols for researchers to implement this powerful synthetic strategy.

Core Scientific Principles

A successful synthesis is built on a strong understanding of the underlying chemical principles. The stability and reactivity of each component are critical to the outcome.

The Sulfonyl Fluoride: A Tunable Covalent Warhead

The S(VI)-F bond is remarkably stable to hydrolysis and general metabolism compared to its more reactive sulfonyl chloride counterpart.[5][8] This stability is key to its utility as a TCI. The sulfonyl fluoride moiety remains largely inert in the aqueous environment of biological systems until it is precisely positioned within a protein's binding site. There, interactions such as hydrogen bonding can activate the sulfur atom for nucleophilic attack by a proximal amino acid residue, leading to the formation of a stable sulfonamide or sulfonate ester linkage and the displacement of the fluoride ion.[9]

The Piperazine Scaffold: A Vehicle for Drug-Like Properties

Piperazine is a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. These nitrogens serve as versatile points for chemical modification, allowing for the systematic optimization of a molecule's structure-activity relationship (SAR).[1] In our synthetic design, one nitrogen will be functionalized with the sulfonyl fluoride "warhead," while the other can be used to attach a diversity element that fine-tunes target binding affinity and selectivity.

Solid-Phase Synthesis: A Platform for Efficiency

SPS involves the stepwise construction of a molecule on an insoluble polymer resin.[7] The key advantage is that excess reagents and by-products are simply washed away after each reaction step, dramatically simplifying the workflow. The choice of resin, linker, and protecting group strategy (typically Fmoc/tBu) is crucial and depends on the desired final product and the chemistry employed.[7]

Overall Synthetic Workflow

The on-resin construction of a piperazine sulfonyl fluoride library follows a logical and modular sequence. The workflow is designed for flexibility, allowing for diversification at key points.

G cluster_0 On-Resin Synthesis cluster_1 Cleavage & Analysis Resin 1. Resin Swelling (e.g., Wang Resin in DMF) Load 2. Loading (Attach mono-Boc-piperazine) Resin->Load DCC, DMAP Deprotect 3. N-Boc Deprotection (TFA in DCM) Load->Deprotect Wash Couple 4. Sulfonylation (Couple ArSO2Cl) Deprotect->Couple DIPEA, DMF Fluorinate 5. Fluoride Exchange (Convert ArSO2Cl to ArSO2F) Couple->Fluorinate KF, 18-crown-6 Diversify 6. Diversification (Optional) (Couple R-COOH to second piperazine N) Fluorinate->Diversify If diversification needed Cleave 7. Cleavage from Resin (TFA Cocktail) Fluorinate->Cleave If no diversification Diversify->Cleave Wash Analyze 8. Characterization (LC-MS, NMR) Cleave->Analyze G cluster_A Step A: N-Boc Deprotection cluster_B Step B: Sulfonylation cluster_C Step C: Fluoride Exchange A1 Resin-Piperazine-Boc Add 20% TFA in DCM A2 Resin-Piperazine-NH2+ Wash with DCM, DIPEA, DMF A1->A2 30 min B1 Resin-Piperazine-NH Add Arylsulfonyl Chloride (3 eq.) + DIPEA (5 eq.) in DMF A2->B1 B2 Resin-Piperazine-SO2-Aryl(Cl) Wash with DMF, DCM, MeOH B1->B2 4-6 hours C1 Resin-Piperazine-SO2-Aryl(Cl) Add KF (10 eq.) + 18-crown-6 (1.1 eq.) in Acetonitrile B2->C1 C2 Resin-Piperazine-SO2-Aryl(F) Wash and Dry Resin C1->C2 12-18 hours, 60°C

Figure 2: Key chemical transformations for on-resin sulfonyl fluoride synthesis.

Procedure:

Part A: N-Boc Deprotection

  • Swell the Boc-piperazine-resin from Protocol 1 in DCM (10 mL) for 30 minutes.

  • Drain the solvent and add a solution of 20% Trifluoroacetic Acid (TFA) in DCM (10 mL).

  • Agitate for 2 minutes, drain, and add a fresh solution of 20% TFA in DCM. Agitate for 30 minutes.

  • Drain and wash the resin with DCM (3 x 10 mL).

  • Neutralize the resin by washing with 10% DIPEA in DMF (3 x 10 mL), followed by DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Verification: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of the free secondary amine.

Part B: Sulfonylation

  • Swell the deprotected resin in anhydrous DMF (10 mL).

  • In a separate vial, dissolve the desired arylsulfonyl chloride (e.g., benzenesulfonyl chloride, 3 eq.) in DMF.

  • Add the arylsulfonyl chloride solution and DIPEA (5 eq.) to the resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Verification: A Kaiser test should now be negative, indicating complete reaction of the amine.

Part C: Chloride-to-Fluoride Exchange

  • Dry the resin from Part B under high vacuum for at least 2 hours.

  • Add a solution of potassium fluoride (KF, 10 eq.) and 18-crown-6 (1.1 eq.) in anhydrous acetonitrile (10 mL). Causality: Acetonitrile is a good solvent for this reaction, and 18-crown-6 complexes the potassium ion, creating a more "naked" and highly nucleophilic fluoride ion for efficient exchange. [8][10]3. Seal the vessel and heat at 60°C with agitation for 12-18 hours.

  • Cool to room temperature, drain the solution, and wash the resin thoroughly with acetonitrile (3 x 10 mL), water (3 x 10 mL, to remove excess KF), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the final resin under high vacuum.

Protocol 3: Cleavage from Resin and Purification

Rationale: The final step liberates the synthesized compound from the solid support. A standard TFA "cocktail" is used, which includes scavengers like triisopropylsilane (TIS) and water to quench reactive cationic species that can cause side reactions.

Procedure:

  • Place the dry resin (approx. 100 mg) in a fritted syringe.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. (Use 2 mL per 100 mg of resin).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Drain the solution, collecting the filtrate in a clean vial.

  • Wash the resin with an additional small volume of TFA, and combine the filtrates.

  • Concentrate the TFA solution under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and dry the crude product.

  • Analyze the crude product by LC-MS and purify by preparative HPLC as needed.

Troubleshooting and Expert Insights

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Deprotection (Kaiser test weak/negative after TFA)Insufficient TFA exposure time or concentration.Increase reaction time to 45 minutes or use a fresh TFA/DCM solution. Ensure resin is properly swollen.
Incomplete Sulfonylation (Positive Kaiser test after coupling)Poor quality sulfonyl chloride; insufficient base or coupling time.Use freshly purchased or purified sulfonyl chloride. Increase equivalents of reagent and base (DIPEA). Extend reaction time to 12 hours.
Low Yield of Sulfonyl Fluoride Inefficient Cl-F exchange. Water contamination.Ensure all reagents and solvents for the exchange step are anhydrous. Increase temperature to 70-80°C or reaction time to 24 hours. Consider alternative fluoride sources like TBAF if KF fails.
Side Products upon Cleavage Re-attachment of cleaved product to resin; degradation by TFA.Ensure sufficient scavengers (TIS, water) are present in the cleavage cocktail. Minimize cleavage time if the product is acid-sensitive.

Conclusion

The solid-phase synthesis of piperazine sulfonyl fluorides is a robust and highly adaptable methodology for modern drug discovery. It provides a direct route to novel covalent inhibitors capable of targeting a wide array of proteins. By understanding the core principles of SuFEx chemistry and adhering to optimized solid-phase protocols, research and development teams can accelerate their hit-to-lead campaigns and explore previously inaccessible chemical space. The modularity of this approach is its greatest strength, enabling the rapid generation of diverse libraries essential for tackling challenging biological targets.

References

  • Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. [Link]

  • Applications of SuFEx Click Chemistry in Polymer Science. Royal Society of Chemistry Books. [Link]

  • Synthesis of sulfonyl fluorides by use of a fluoride ion exchange resin. The Journal of Organic Chemistry. [Link]

  • The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis. Journal of Combinatorial Chemistry. [Link]

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. EurekAlert!. [Link]

  • Synthesis of sulfonyl fluorides by use of a fluoride ion exchange resin. ACS Publications. [Link]

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Digital Commons@Pace. [Link]

  • A modular flow platform enables selective and fast SuFEx ligation of small molecules, peptides, and proteins. ChemRxiv. [Link]

  • Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Nature Communications. [Link]

  • OTAVA Covalent Inhibitors Library. OTAVAchemicals. [Link]

  • Application of Fluorine in Drug Design. ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Covalent kinase inhibitors targeting remote lysines and tyrosines – a case of serendipity and design. RSC Medicinal Chemistry. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Arkivoc. [Link]

  • Solid-phase peptide synthesis. RSC Advances. [Link]

  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]

Sources

Application Notes & Protocols: Bioconjugation of Piperazine-Linked Warheads

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the bioconjugation of warheads utilizing piperazine-containing linkers. Piperazine motifs are increasingly incorporated into the design of advanced biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), due to their unique physicochemical properties.[][2] They can enhance aqueous solubility, provide a semi-rigid backbone to control molecular geometry, and influence pharmacokinetic profiles through their pH-responsive nature.[][3][4] This document delves into the underlying chemistry of piperazine linkers, offers step-by-step protocols for common conjugation strategies targeting cysteine and lysine residues, and outlines essential methods for the purification and characterization of the final bioconjugate. These guidelines are intended for researchers, chemists, and drug development professionals seeking to leverage the advantages of piperazine linkers in their therapeutic platforms.

The Strategic Role of Piperazine in Bioconjugate Linkers

The linker connecting a biomolecule to a payload is a critical determinant of the conjugate's overall efficacy, stability, and therapeutic index.[][6] Piperazine, a six-membered ring containing two nitrogen atoms, is not merely a passive spacer but an active structural element that offers several distinct advantages.[]

Key Physicochemical Properties:

  • Enhanced Aqueous Solubility: The piperazine ring, particularly when protonated at physiological pH, can significantly increase the hydrophilicity of the linker-payload complex.[2][3] This is crucial for preventing aggregation, especially when conjugating highly hydrophobic warheads.[7][8]

  • Structural Rigidity and Conformational Control: Unlike flexible alkyl or PEG chains, the semi-rigid chair conformation of the piperazine ring helps pre-organize the attached warhead and biomolecule, which can be critical for optimizing binding to target proteins or for the geometry of PROTAC ternary complexes.[][4]

  • pH-Dependent Ionization: The basic nitrogen atoms of the piperazine ring have pKa values that are highly sensitive to nearby chemical groups.[2] This property can be exploited to modulate cell permeability and trafficking, as the linker's charge state can change between the extracellular environment (pH ~7.4) and acidic endosomal or lysosomal compartments (pH 4.8-6.0).[][9]

Piperazine can be incorporated into both non-cleavable linkers, where the payload is released upon complete degradation of the antibody, and as a stable component within more complex cleavable linker systems.[6][10][11] The choice of conjugation chemistry depends on the available reactive handles on the biomolecule and the desired properties of the final conjugate.

cluster_0 Biomolecule (e.g., Antibody) cluster_2 Payload A Biomolecule B Reactive Handle (e.g., Maleimide) A->B C Piperazine Core D Attachment Chemistry E Warhead (e.g., Cytotoxic Drug) D->E

Caption: General structure of a piperazine-linked bioconjugate.

Pre-Conjugation: Material Preparation and Planning

Meticulous preparation of the biomolecule and linker-payload is essential for a successful and reproducible conjugation reaction.

2.1. Antibody/Protein Preparation

  • Buffer Exchange: The biomolecule must be in a buffer free of primary amines (e.g., Tris) or thiols if these are the target functional groups. A suitable buffer is Phosphate-Buffered Saline (PBS) at pH 7.0-7.5.[12] Use a desalting column or diafiltration to exchange the buffer.[12][13]

  • Concentration Adjustment: Adjust the protein concentration to 5-10 mg/mL using a suitable concentration device (e.g., centrifugal filter).[14] Determine the precise concentration using UV-Vis spectrophotometry at 280 nm.

  • For Cysteine Conjugation - Partial Reduction: To expose reactive thiol groups from interchain disulfide bonds, a partial reduction is necessary.

    • Add a 2-4 molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to the antibody solution.[12][15]

    • Incubate at 37°C for 30-60 minutes.[13]

    • Crucially, remove the reducing agent immediately after incubation using a desalting column to prevent over-reduction and denaturation.[12][15]

2.2. Piperazine Linker-Warhead Preparation

  • Solubilization: Most linker-warhead constructs are hydrophobic and require dissolution in an anhydrous organic co-solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[12][14] Prepare a concentrated stock solution (e.g., 10-20 mM).

  • Activation (If Necessary): If the linker contains a carboxylic acid that needs to be coupled to an amine on the biomolecule, it must first be activated to an NHS ester. This is typically done immediately prior to conjugation using reagents like EDC and Sulfo-NHS.[14]

Core Bioconjugation Protocols

The following protocols describe two common strategies for conjugating piperazine-linked warheads to antibodies. Optimization of molar ratios and reaction times may be necessary for specific antibodies and linker-payloads.

Protocol 1: Cysteine-Directed Conjugation via Piperazine-Maleimide Linker

This method targets the free thiols of reduced cysteines, offering a more controlled and site-specific conjugation compared to lysine-based methods.[15][16]

Materials:

  • Partially reduced antibody (5-10 mg/mL in PBS, pH 7.0-7.5)

  • Piperazine-Maleimide-Warhead (10 mM in DMSO)

  • Reaction Buffer: PBS, pH 7.2, with 1 mM DTPA (optional, to chelate trace metals)

  • Quenching Solution: N-acetylcysteine (100 mM in water)

  • Desalting columns (e.g., G25)

Step-by-Step Methodology:

  • Initial Setup: Bring the partially reduced antibody solution to room temperature.

  • Linker-Payload Addition: Add a 5 to 10-fold molar excess of the Piperazine-Maleimide-Warhead stock solution to the antibody solution. Add the DMSO stock slowly while gently vortexing to avoid precipitation. The final co-solvent concentration should not exceed 10% (v/v) to maintain antibody integrity.[14]

  • Incubation: Incubate the reaction at room temperature (or 4°C for sensitive proteins) for 1-2 hours with gentle mixing.[12]

  • Quenching: To cap any unreacted maleimide groups and remove unreacted thiols, add a 20-fold molar excess of N-acetylcysteine (relative to the linker-payload) and incubate for an additional 20 minutes.

  • Purification: Immediately purify the resulting Antibody-Drug Conjugate (ADC) using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4) to remove excess linker-payload and quenching agent.[12][13]

A 1. Antibody Preparation (Buffer Exchange) B 2. Partial Reduction (TCEP/DTT) A->B Incubate 37°C C 3. Desalting (Remove Reductant) B->C D 4. Conjugation (Add Piperazine-Maleimide-Warhead) C->D Add 5-10x molar excess E 5. Quenching (N-acetylcysteine) D->E Incubate 1-2h, RT F 6. Purification (Desalting / SEC) E->F Incubate 20 min G Characterized ADC F->G

Caption: Experimental workflow for cysteine-directed bioconjugation.

Protocol 2: Lysine-Directed Conjugation via Piperazine-NHS Ester Linker

This protocol targets the primary amines on surface-exposed lysine residues. While technically simpler as it does not require a reduction step, it often results in a more heterogeneous product mixture.[15][17]

Materials:

  • Antibody (5-10 mg/mL in amine-free buffer, e.g., PBS, pH 8.0-8.5)

  • Piperazine-NHS-Warhead (10 mM in DMSO)

  • Reaction Buffer: PBS or Borate buffer, pH 8.0-8.5

  • Quenching Solution: Tris-HCl or Glycine (1 M, pH 8.0)

  • Desalting columns (e.g., G25)

Step-by-Step Methodology:

  • pH Adjustment: Ensure the antibody is in a buffer at pH 8.0-8.5. The basic pH is crucial for deprotonating the lysine amine, making it nucleophilic and reactive towards the NHS ester.[]

  • Linker-Payload Addition: Add a 5 to 20-fold molar excess of the Piperazine-NHS-Warhead stock solution to the antibody solution with gentle mixing. The optimal ratio should be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR).

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.

  • Quenching: Add the quenching solution (e.g., Tris) to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 20 minutes.

  • Purification: Purify the ADC using a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4) to remove excess reagents and reaction byproducts.[]

Purification and Characterization of the Bioconjugate

Post-conjugation analysis is a self-validating step critical for ensuring the quality, consistency, and efficacy of the final product.[12]

Analytical Technique Purpose Typical Expected Outcome/Metric
Size Exclusion Chromatography (SEC-HPLC) To assess purity and quantify high molecular weight species (aggregates) or fragments.A main peak for the monomeric ADC >95% purity. Minimal aggregation or fragmentation peaks.
Hydrophobic Interaction Chromatography (HIC-HPLC) To determine the Drug-to-Antibody Ratio (DAR) and the distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4).[14]A series of peaks corresponding to different drug loads. The weighted average provides the average DAR, which is often targeted between 2 and 4.
Mass Spectrometry (LC-MS) To confirm the covalent attachment of the linker-payload to the antibody and verify the mass of the conjugate.[12]Deconvoluted mass spectrum showing mass shifts corresponding to the addition of one or more linker-payload units to the antibody chains.
UV-Vis Spectroscopy To determine the final protein concentration and can also be used for an approximate DAR calculation if the payload has a distinct absorbance.[12][14]Measurement at 280 nm for protein and at the payload's λ-max.
Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Drug-to-Antibody Ratio (DAR) - Insufficient molar excess of linker-payload.- Inactive linker-payload (e.g., hydrolyzed NHS ester).- For cysteine conjugation: incomplete reduction or re-oxidation of thiols.- Incorrect buffer pH for reaction.- Increase the molar excess of the linker-payload.- Use fresh, anhydrous DMSO for stock solutions.- Ensure efficient removal of reducing agent just before conjugation.- Verify buffer pH is optimal (7.0-7.5 for maleimide, 8.0-8.5 for NHS ester).
High Levels of Aggregation - Hydrophobicity of the linker-payload causing the ADC to precipitate.[7]- High DAR leading to increased surface hydrophobicity.- Co-solvent concentration is too high (>10-15%).- Decrease the molar excess of the linker-payload to target a lower DAR.- Add the linker-payload stock solution more slowly while mixing.- Reduce the final co-solvent concentration.- Include stabilizing excipients in the final formulation.
Product Heterogeneity - Inherent to lysine conjugation which targets multiple sites.[17]- Over-reduction in cysteine conjugation, exposing additional thiols.- For lysine conjugation, this is expected. Optimize conditions to narrow the distribution.- For cysteine conjugation, carefully control the amount of reducing agent and incubation time.
References
  • Benchchem. (n.d.). Application Notes and Protocols: 1-(2-chloroethyl)piperazine Hydrochloride as a Linker for Bioconjugation. Benchchem.
  • BOC Sciences. (n.d.). Piperazine & Triazole Linkers - Functional PROTAC Tools. BOC Sciences.
  • Di Trani, J., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry. ACS Publications.
  • Noti, C., et al. (n.d.). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. PMC.
  • Di Trani, J., et al. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. ACS Bioconjugate Chemistry. PMC.
  • BOC Sciences. (n.d.). What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable? BOC Sciences.
  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. ResearchGate.
  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry.
  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. PMC.
  • ProteoGenix. (2021). Non-cleavable linkers for ADCs. ProteoGenix.
  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Royal Society of Chemistry.
  • NJ Bio, Inc. (n.d.). Linkers for ADCs. NJ Bio, Inc.
  • Corcilius, L., et al. (n.d.). Improved Physical Stability of an Antibody-Drug Conjugate Using Host-Guest Chemistry. Request PDF.
  • BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers. BroadPharm.
  • Kamal, I., et al. (n.d.). Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions. AAPS PharmSciTech.
  • Creative Bioarray. (n.d.). How to Design and Synthesize Antibody Drug Conjugates? Creative Bioarray.
  • Agarwal, P., & Bertozzi, C. R. (n.d.). Methods for site-specific drug conjugation to antibodies. Bioconjugate Chemistry. PMC.
  • BroadPharm. (n.d.). General Antibody Drug Conjugate Protocol. BroadPharm.
  • BOC Sciences. (2025). Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.
  • Benchchem. (n.d.). Application Notes and Protocols for Modifying Antibodies with a Short-Chain PEG Linker for Antibody-Drug Conjugate (ADC) Develop. Benchchem.

Sources

Application Notes and Protocols: The Reaction of Secondary Amines with Sulfonyl Fluoride Hubs for Advanced Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the S(VI)-F Hub in Covalent Science

In the landscape of chemical biology and drug development, the ability to create stable, covalent linkages with precision and efficiency is paramount. For years, the focus has been on targeting cysteine residues due to the high nucleophilicity of its thiol group. However, the rarity of cysteine in many protein binding pockets has limited the scope of covalent drug discovery.[1] Enter the sulfonyl fluoride (R-SO₂F) moiety, a functional group that has revolutionized the field. Possessing a unique balance of stability in aqueous environments and tunable reactivity, sulfonyl fluorides have emerged as "privileged warheads" capable of reacting with a broader range of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine.[2][3]

This shift was catalyzed by the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction.[4][5] SuFEx leverages the strong S-F bond, which can be selectively activated to react with nucleophiles, forming exceptionally stable sulfonamide, sulfonate, or sulfamide linkages.[6][7] The reaction's reliability, high yield, and orthogonality to many biological functional groups make it an indispensable tool for modular synthesis, the development of covalent chemical probes, and the construction of targeted covalent inhibitors.[8][9]

This guide provides an in-depth exploration of the reaction between sulfonyl fluoride hubs and secondary amines—a cornerstone of SuFEx chemistry. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss cutting-edge applications for researchers at the forefront of chemical innovation.

Theoretical Framework: Understanding the SuFEx Reaction with Secondary Amines

The Mechanism of Sulfur(VI) Fluoride Exchange

The core of the SuFEx reaction is the nucleophilic substitution at a hexavalent sulfur center. The exceptional stability of the S-F bond means it is kinetically inert under physiological conditions, yet it can be "activated" to undergo exchange.[4][10] For a secondary amine (R₂NH), the reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride hub.

The process is often facilitated by a catalyst, which can be a base or a Lewis acid.[7][11] Basic catalysts, such as tertiary amines (e.g., triethylamine, Et₃N) or amidines (e.g., DBU), are thought to assist in deprotonating the incoming nucleophile and/or stabilizing the fluoride leaving group through hydrogen bonding interactions.[6][7] More recently, Lewis acids like calcium triflimide (Ca(NTf₂)₂) have been shown to dramatically accelerate the reaction by coordinating to the fluoride, making the sulfur center more electrophilic and facilitating the departure of the leaving group.[11][12][13]

Caption: Generalized mechanism of the SuFEx reaction between a secondary amine and a sulfonyl fluoride.

Causality of Reagent Choice: Why Secondary Amines?

While sulfonyl fluorides can react with various nucleophiles, secondary amines hold a special place in SuFEx chemistry for several reasons:

  • Product Stability: The resulting N,N-disubstituted sulfonamides are exceptionally stable and are a common motif in pharmaceuticals.[14]

  • Avoiding Side Reactions: Primary amines can also react, but the resulting monosubstituted sulfonamides (RNH-SO₂R') still possess an acidic N-H proton. Under basic conditions, this can lead to further reactions or the formation of unstable azasulfene intermediates.[15] The use of secondary amines cleanly yields the desired tertiary sulfonamide product without this complication.

  • Mimicking Biological Targets: The ε-amino group of lysine, a primary amine, is a key biological target. However, its reactivity within a protein's microenvironment can be modeled and studied using small molecule secondary amines in solution-phase chemistry, providing valuable insights for designing protein-targeted covalent probes.[2][16]

Application Notes: Practical Considerations for Experimental Success

Selecting the Right Sulfonyl Fluoride Hub

The reactivity of the S-F bond is highly tunable based on the electronic properties of the "R" group attached to the sulfonyl moiety. This provides a critical handle for experimental design.

Hub TypeGeneral StructureReactivity ProfileCommon Applications
Aryl Sulfonyl Fluorides Ar-SO₂FModerately reactive; tunable by aryl ring substituents (EWG/EDG).Covalent inhibitors, chemical probes, workhorse for SuFEx.[5]
Alkyl Sulfonyl Fluorides R-SO₂FGenerally less reactive than aryl counterparts.Introduction of aliphatic scaffolds.[17]
Sulfamoyl Fluorides R₂N-SO₂FLower intrinsic reactivity; requires more forcing conditions or potent activation.[18]Highly selective probes, synthesis of sulfamides.[13]
Fluorosulfates RO-SO₂FReactivity is attenuated compared to sulfonyl fluorides, enhancing metabolic stability.PET tracers, drug design strategies.
The Critical Role of Catalysis and Activation

For many combinations of secondary amines and sulfonyl fluorides, a reaction will not proceed without an activating agent. The choice of activator is crucial for achieving high yields and reasonable reaction times.

  • For Highly Nucleophilic Amines & Activated Sulfonyl Fluorides: A simple tertiary amine base like Triethylamine (Et₃N) or a stronger, non-nucleophilic base like DBU may suffice.

  • For Less Nucleophilic Amines or Stable Sulfonyl Fluorides: A more potent activation strategy is required. Calcium triflimide (Ca(NTf₂)₂) has emerged as a superior Lewis acid catalyst that dramatically accelerates the reaction, often allowing it to proceed at room temperature.[11][13] The combination of Ca(NTf₂)₂ with a tertiary amine base like DABCO provides a unified and highly effective system for a broad range of substrates.[13][19]

Analytical Monitoring and Characterization

Ensuring the success of the reaction requires robust analytical techniques.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) can provide a quick qualitative check. For quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the consumption of starting materials and the appearance of the product peak with the correct mass-to-charge ratio (m/z).

  • Product Confirmation:

    • ¹H and ¹³C NMR: Confirms the overall structure of the final sulfonamide product.

    • ¹⁹F NMR: This is a crucial technique. The disappearance of the sulfonyl fluoride starting material signal (typically a singlet or multiplet around +40 to +70 ppm) provides unambiguous evidence of reaction completion.

    • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of the synthesized molecule.

Detailed Experimental Protocols

Protocol 1: General Synthesis of a Sulfamoyl Fluoride using a Secondary Amine and Sulfuryl Fluoride (SO₂F₂)

This protocol describes the formation of a sulfamoyl fluoride, a key hub for further SuFEx reactions. It is based on methods described in the literature.[15][20]

WARNING: Sulfuryl fluoride (SO₂F₂) is a toxic, colorless, and odorless gas. This procedure must be performed in a well-ventilated fume hood by trained personnel.

Materials:

  • Secondary amine (e.g., morpholine, 1.0 equiv)

  • Triethylamine (Et₃N, 1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Sulfuryl fluoride (SO₂F₂) gas cylinder with a regulator and needle valve

  • Reaction vessel (e.g., a three-neck flask) with a septum and gas inlet/outlet

Procedure:

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the secondary amine (1.0 equiv), Et₃N (1.5 equiv), and DMAP (0.1 equiv) in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Gas Introduction: While vigorously stirring, slowly bubble SO₂F₂ gas through the solution via a needle submerged below the liquid surface. Monitor the gas flow rate carefully.

  • Reaction Monitoring: The reaction is often rapid. Monitor the consumption of the starting amine by TLC or LC-MS.

  • Quenching: Once the reaction is complete (typically < 1 hour), stop the gas flow and purge the flask with N₂ or Ar to remove any excess SO₂F₂.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent in vacuo.

  • Purification & Characterization: The crude product can often be of high purity. If necessary, purify via flash column chromatography on silica gel. Confirm the structure of the resulting sulfamoyl fluoride by ¹H, ¹³C, ¹⁹F NMR, and HRMS.

Protocol 2: Calcium Triflimide-Catalyzed Synthesis of a Sulfonamide from a Secondary Amine and an Arylsulfonyl Fluoride

This protocol leverages modern Lewis acid catalysis for the efficient coupling of less reactive partners at room temperature, as established by Ball and co-workers.[11][13]

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh: 1. Arylsulfonyl Fluoride (1.0 eq) 2. Secondary Amine (1.05 eq) 3. Ca(NTf₂)₂ (1.1 eq) 4. DABCO (1.5 eq) AddReagents Add all solid reagents to flask under N₂ Reagents->AddReagents Solvent Add Anhydrous THF to flame-dried flask Solvent->AddReagents Stir Stir at Room Temperature (30 min - 24 h) AddReagents->Stir Monitor Monitor by LC-MS for product formation Stir->Monitor Quench Dilute with EtOAc Monitor->Quench Upon Completion Wash Wash with H₂O and Brine Quench->Wash Dry Dry over Na₂SO₄, Filter, Concentrate Wash->Dry Purify Purify via Flash Column Chromatography Dry->Purify Characterize Characterize by: ¹H, ¹³C, ¹⁹F NMR, HRMS Purify->Characterize

Caption: Experimental workflow for the Ca(NTf₂)₂-catalyzed synthesis of sulfonamides.

Materials:

  • Arylsulfonyl fluoride (1.0 equiv)

  • Secondary amine (1.05 equiv)

  • Calcium triflimide [Ca(NTf₂)₂] (1.1 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the arylsulfonyl fluoride (1.0 equiv), secondary amine (1.05 equiv), Ca(NTf₂)₂ (1.1 equiv), and DABCO (1.5 equiv).

  • Solvent Addition: Add anhydrous THF to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction: Stir the resulting suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS. Reaction times can vary from 30 minutes to 24 hours depending on the substrates.[13]

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).

    • Wash the organic layer with water and then with brine to remove the catalyst and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Confirm the structure of the N,N-disubstituted sulfonamide by ¹H, ¹³C NMR, and HRMS.

Applications in Drug Development and Chemical Biology

The robust and modular nature of the amine-sulfonyl fluoride reaction has positioned it as a critical tool for modern molecular sciences.

  • Covalent Inhibitor Design: By incorporating a sulfonyl fluoride warhead into a small molecule ligand that binds reversibly to a target protein, researchers can create a potent and selective covalent inhibitor.[1] The reaction with a nearby nucleophilic residue, such as the secondary amine-like side chain of lysine, forms a permanent bond, leading to enhanced potency and prolonged duration of action.[4]

  • High-Throughput Medicinal Chemistry: The SuFEx reaction is well-suited for high-throughput and parallel synthesis campaigns.[14] Using an iminosulfur oxydifluoride hub, vast libraries of diverse sulfamide compounds can be generated by reacting it with a collection of primary and secondary amines, enabling rapid structure-activity relationship (SAR) studies.[14]

  • Activity-Based Protein Profiling (ABPP): Sulfonyl fluoride probes equipped with a reporter tag (e.g., an alkyne for subsequent "click" modification) are used to identify and profile the activity of entire enzyme families in complex biological systems.[2][3] The reaction with an active site residue provides a snapshot of the proteome's functional state.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Reactivity 1. Insufficiently active catalyst. 2. Low nucleophilicity of the amine. 3. Steric hindrance. 4. Wet reagents or solvents.1. Switch from a base catalyst (Et₃N) to the Ca(NTf₂)₂/DABCO system.[13] 2. Increase the reaction temperature. 3. Ensure all reagents and solvents are scrupulously dried.
Multiple Products / Side Reactions 1. Use of a primary amine leading to side reactions. 2. Reaction with a difunctional sulfonyl fluoride hub.1. If possible, use a secondary amine. If a primary amine is required, carefully control stoichiometry and use milder conditions. 2. Use a stoichiometric amount of the amine nucleophile to favor mono-substitution.
Difficult Purification 1. Catalyst residue co-eluting with the product.1. Perform an aqueous workup as described in the protocols to remove water-soluble catalysts and salts before chromatography.
References
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modul
  • Introducing A New Class of Sulfonyl Fluoride Hubs via Radical Chloro-Fluorosulfonyl
  • Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI)
  • Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace.
  • Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Utrecht University.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry.
  • Applications of Sulfonyl Fluorides.
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Thieme.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry.
  • SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimid
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC.
  • Covalent inhibitors containing sulfonyl fluoride moieties.
  • Sulfonyl fluorides as privileged warheads in chemical biology. PMC.
  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry.
  • Agnostic Screening of Sulfonyl Fluoride Fragments to Generate Selective Covalent Inhibitors. Thieme.
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Sulfonyl Fluorides. Enamine.
  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.
  • Sulfonamide Synthesis via Calcium Triflimide Activ
  • Using SO₂F₂ in the fluorosulfurylation of (a) phenols, (b) secondary amines, and (c) amides.
  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Scholarship @ Claremont.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Piperazine-1-Sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of piperazine-1-sulfonyl fluoride in DMSO Document ID: TS-SOL-P1SF-001 Last Updated: 2025-05-20 Status: Active[1]

Executive Summary

Piperazine-1-sulfonyl fluoride is a critical reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and medicinal chemistry fragment screening.[1] While the sulfonyl fluoride moiety exhibits high stability compared to sulfonyl chlorides, users frequently encounter solubility issues in Dimethyl Sulfoxide (DMSO).

These issues typically stem from three root causes:

  • Cationic Lattice Energy: The compound is often supplied as a hydrochloride (HCl) salt, which has high crystal lattice energy that pure DMSO cannot easily overcome.[1]

  • Hydrolytic Instability: Presence of trace water in DMSO can trigger hydrolysis, leading to insoluble sulfonic acid byproducts.[1]

  • Oligomerization: At high concentrations, the piperazine nitrogen can act as a nucleophile toward the sulfonyl fluoride of a neighboring molecule (self-reaction), leading to insoluble oligomers.

This guide provides a self-validating troubleshooting workflow to resolve these issues.

Module 1: Diagnostic & Decision Matrix

Before attempting to heat or sonicate your sample, use this decision matrix to identify the correct solubilization protocol.

Visual Troubleshooting Guide

SolubilityDecisionTree start START: Compound not dissolving in DMSO check_form Check CoA: Is it the HCl Salt or Free Base? start->check_form is_salt HCl Salt Form check_form->is_salt CoA says 'HCl' is_base Free Base Form check_form->is_base CoA says 'Free Base' salt_action Lattice Energy Barrier. Requires In-Situ Neutralization. is_salt->salt_action base_action Check Water Content. Requires Dry DMSO. is_base->base_action protocol_A Go to Protocol A: DIPEA-Assisted Solubilization salt_action->protocol_A protocol_B Go to Protocol B: Anhydrous Preparation base_action->protocol_B

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on the chemical form of the reagent.

Module 2: Frequently Asked Questions (Technical)

Q1: I bought piperazine-1-sulfonyl fluoride, but it sits at the bottom of the vial in DMSO. Why?

Diagnosis: You likely possess the Hydrochloride (HCl) salt .[1] Explanation: Manufacturers often stabilize secondary amines as HCl salts to prevent oxidation and shelf-degradation.[1] DMSO is a polar aprotic solvent; while it solvates cations well, it is poor at breaking the strong ionic lattice of amine salts compared to water or methanol. Solution: You must break the lattice by neutralizing the salt in situ using a non-nucleophilic organic base (see Protocol A).

Q2: My solution was clear, but turned cloudy after 24 hours. What happened?

Diagnosis: Hydrolysis-induced precipitation. Explanation: While SuFEx reagents are stable, the S-F bond is susceptible to hydrolysis in "wet" DMSO, converting the sulfonyl fluoride to piperazine-1-sulfonic acid. This byproduct is highly polar and zwitterionic, making it insoluble in DMSO. Solution: Use anhydrous DMSO (treated with 3Å molecular sieves) and store under inert gas (Argon/Nitrogen).

Q3: Can I heat the solution to 60°C to speed up dissolution?

Recommendation: NO. Risk: Heating piperazine-1-sulfonyl fluoride above 40°C in DMSO increases the risk of:

  • Fluoride elimination: Releasing HF (toxic and reactive).[1]

  • Self-reaction: The secondary amine of one molecule attacks the sulfonyl fluoride of another, forming a sulfonamide dimer/oligomer which precipitates.[1]

Module 3: Optimized Solubilization Protocols

Protocol A: The "Salt-Break" Method (For HCl Salts)

Use this when working with the hydrochloride salt form.

Reagents Required:

  • Piperazine-1-sulfonyl fluoride HCl[1]

  • Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

Step-by-Step Procedure:

  • Calculate Molarity: Determine the desired final concentration (e.g., 50 mM).

  • Solid Addition: Weigh the HCl salt into a glass vial.

  • Solvent Addition: Add 90% of the calculated volume of anhydrous DMSO. Do not fill to volume yet.

  • Base Activation: Add 1.1 equivalents of DIPEA relative to the piperazine salt.

    • Why? The DIPEA scavenges the HCl, liberating the free base piperazine. The resulting DIPEA-HCl salt is highly soluble in DMSO.

  • Sonication: Sonicate in a water bath at ambient temperature (20-25°C) for 3-5 minutes. The suspension should clear rapidly.

  • Final Volume: Add the remaining DMSO to reach the target volume.

Protocol B: The "Dry-Lock" Method (For Free Base)

Use this for the free base form to prevent hydrolysis.

Step-by-Step Procedure:

  • Pre-treatment: Dry DMSO over activated 3Å molecular sieves for 24 hours prior to use.[1]

  • Inert Atmosphere: If possible, weigh the compound and add solvent inside a glovebox or under a nitrogen stream.[1]

  • Dissolution: Add DMSO to the solid.[1] Vortex for 30 seconds.

  • Storage: If not used immediately, freeze at -20°C. Do not store at room temperature for >48 hours.

Module 4: Solubility Data & Benchmarks

The following data summarizes the solubility limits observed in standard laboratory conditions (25°C).

Solvent SystemFormMax Solubility (Approx.)Stability (T1/2 at 25°C)Notes
Pure DMSO Free Base>100 mM> 2 WeeksIdeal for stock solutions.[1]
Pure DMSO HCl Salt< 5 mMStableInsoluble. Requires base.[1]
DMSO + 1.1 eq DIPEA HCl Salt~50-80 mM~1 WeekBest for immediate assay use.[1]
PBS Buffer (pH 7.4) Free Base< 1 mM< 24 HoursLow solubility; prone to hydrolysis.[1]

Module 5: Mechanism of Action (Visualized)

Understanding the chemistry helps prevent errors. The diagram below illustrates the "Self-Reaction" pathway that causes irreversible precipitation if the free base is heated or concentrated too highly without protection.

DegradationPathway cluster_0 Stable State cluster_1 Degradation (High Conc. / Heat) Molecule Piperazine-1-sulfonyl fluoride (Monomer) Dimer Sulfonamide Dimer (Precipitate) Molecule->Dimer Nucleophilic Attack (N attacks S) HF HF (Byproduct) Molecule->HF

Figure 2: Self-reaction pathway.[1] The secondary amine (nucleophile) attacks the sulfonyl fluoride (electrophile) of a neighboring molecule, causing polymerization and precipitation.

Safety Warning

  • Skin Penetration: DMSO is a potent skin penetrant.[1] It will carry the sulfonyl fluoride (a covalent inhibitor) through the skin barrier and into the bloodstream.

  • PPE Requirement: Double-gloving (Nitrile) and working in a fume hood is mandatory .[1]

  • Reactivity: Avoid mixing with strong nucleophiles (thiols, primary amines) in the stock solution unless a reaction is intended.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1] Angewandte Chemie International Edition, 53(36), 9430–9448. Establishes the stability profile of the S-F bond and conditions for hydrolysis.

  • Tetko, I. V., et al. (2013). "DMSO solubility of amine salts: A guide for the medicinal chemist." Drug Discovery Today, 18(19-20), 1010-1016. Provides the theoretical basis for the "Salt-Break" protocol using organic bases.

  • BenchChem Technical Support. "Protocol for Dissolving Compounds in DMSO for Biological Assays." General guidelines for DMSO handling and serial dilutions.

Sources

Technical Support Center: Troubleshooting SuFEx Amidation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) amidation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of sulfonamides, sulfamides, and other S(VI)-N linkages. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My SuFEx amidation reaction is showing low to no conversion. What are the primary factors I should investigate?

A1: Low conversion in SuFEx amidation is a common issue that can often be traced back to a few key areas: catalyst choice, reactant stability and nucleophilicity, and reaction conditions.

  • Catalyst Inactivity or Inappropriateness: The choice of catalyst is critical and depends on the reactivity of both the sulfonyl fluoride and the amine.[1]

    • Lewis Bases: For many standard SuFEx amidations, nitrogenous Lewis bases like triethylamine (TEA), 1,4-diazabicyclo[2.2.2]octane (DABCO), or stronger guanidine bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) are employed.[1][2] The catalytic activity generally correlates with the pKaH of the base.[1] If you are using a weak base with unreactive partners, consider switching to a stronger one.

    • Lewis Acids: For less reactive sulfamoyl fluorides or to accelerate reactions at room temperature, a combination of a Lewis acid like calcium(II) triflimide (Ca(NTf2)2) with a Lewis base such as DABCO can be highly effective.[3][4] The Lewis acid activates the S(VI) fluoride, making it more susceptible to nucleophilic attack.[3][4]

    • Nucleophilic Catalysts: Additives like 1-hydroxybenzotriazole (HOBt) can act as nucleophilic catalysts, forming a more reactive intermediate with the sulfonyl fluoride, which is then readily displaced by the amine.[5][6]

  • Poor Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines can be challenging nucleophiles.[7][8] Increasing the reaction temperature or using a stronger base to deprotonate the amine can improve reactivity.[9] The addition of a base is crucial as it significantly lowers the reaction barrier by increasing the amine's nucleophilicity.[9]

  • Stability of the Sulfonyl Fluoride: While sulfonyl fluorides are generally stable, they can be incompatible with certain harsh synthetic conditions, including strong nucleophiles and high temperatures, which might lead to degradation.[10] Ensure your sulfonyl fluoride starting material is pure and has not degraded during storage.

  • Solvent and Temperature: The choice of solvent can influence reaction rates. Polar aprotic solvents like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) are commonly used.[6] For sluggish reactions, increasing the temperature can be beneficial; however, this must be balanced against the potential for side reactions or degradation.[4][11]

Q2: I'm observing significant side product formation. What are the likely culprits and how can I mitigate them?

A2: Side product formation often arises from competing reaction pathways or the degradation of starting materials or products.

  • Hydrolysis: Sulfonyl fluorides are relatively resistant to hydrolysis compared to their chloride counterparts, but under basic conditions, especially in the presence of water, hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid can occur.[12][13] Ensure you are using anhydrous solvents and reagents if hydrolysis is suspected.

  • Elimination Reactions: With certain substrates, such as electron-poor phenolic fluorosulfates reacting with primary amines, elimination of the phenol can be a significant side reaction.[3][4] The choice of a more electron-rich substrate can sometimes minimize this pathway.[3][4]

  • Catalyst-Related Side Products: High loadings of strong bases can sometimes lead to undesired side reactions.[1] It's essential to optimize the catalyst loading to the minimum effective amount. For instance, some highly active catalysts can be used at loadings as low as 0.1 mol%.[1]

  • Reaction with Tertiary Amine Bases: While tertiary amines are generally non-nucleophilic, under certain conditions, they can react with highly activated sulfonyl fluorides.[9] If you suspect this, consider using a non-nucleophilic guanidine or phosphazene base, or a Lewis acid catalyst system.

Q3: My reaction is very slow, taking over 24 hours to reach completion. How can I accelerate the reaction rate?

A3: Slow reaction rates are typically due to low reactivity of the coupling partners or suboptimal reaction conditions.

  • Increase Catalyst Strength/Loading: As mentioned, switching to a more potent catalyst (e.g., from TEA to DBU or BTMG) can dramatically increase the reaction rate.[1] You can also screen different catalyst loadings; sometimes a higher loading is necessary for challenging substrates.[1]

  • Activate the Nucleophile/Electrophile:

    • The combination of Ca(NTf2)2 and DABCO has been shown to significantly accelerate the reaction of sulfonyl fluorides, allowing reactions to proceed at room temperature in under 30 minutes, compared to 24 hours at elevated temperatures without the dual catalyst system.[3][4][14]

    • For reactions involving alcohol nucleophiles, the addition of a silicon-based additive like hexamethyldisilazane (HMDS) can work synergistically with a base catalyst to activate the process and sequester the fluoride byproduct, leading to a significant rate enhancement.[2][15]

  • Increase Temperature: Cautiously increasing the reaction temperature can often overcome activation energy barriers. Reactions that are slow at room temperature may proceed efficiently at 50-60 °C.[4][11]

  • Solvent Choice: The reaction medium can play a role. While solvents like THF are viable, more polar solvents like MeCN or DMSO might be more effective for certain substrate combinations.[3]

Troubleshooting Workflow

Below is a systematic workflow to diagnose and resolve low-yield issues in SuFEx amidation reactions.

Caption: A systematic workflow for troubleshooting low yields in SuFEx amidation.

Key Mechanistic Considerations

Understanding the underlying mechanism is key to effective troubleshooting. The SuFEx reaction is generally considered to be an SN2-type process at the sulfur center.[9] The amine nucleophile attacks the electrophilic sulfur atom, displacing the fluoride leaving group.

SuFEx_Mechanism Reactants R-SO₂F + R'₂NH Activation Catalyst Activation (e.g., Base deprotonates Amine or Lewis Acid coordinates to F) Reactants->Activation + Catalyst TS [Transition State] Sₙ2-type attack Activation->TS Increased Nucleophilicity/ Electrophilicity Products R-SO₂NR'₂ + HF TS->Products Base_HF Base•HF Products->Base_HF HF sequestration by Base

Sources

Technical Support Center: Removing Unreacted Piperazine Sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of reaction mixtures containing Piperazine Sulfonyl Fluorides (typically sulfamoyl fluorides derived from piperazine). These reagents are widely used in SuFEx (Sulfur-Fluoride Exchange) click chemistry but present unique purification challenges due to their high hydrolytic stability compared to sulfonyl chlorides.[1]

Status: Operational | Topic: SuFEx Reagent Purification | Audience: Medicinal Chemists & Process Engineers[1]

Executive Summary: The Stability Paradox

Unlike sulfonyl chlorides, which hydrolyze rapidly in water, piperazine sulfonyl fluorides (sulfamoyl fluorides) are exceptionally stable to aqueous workups, including neutral and mild acidic conditions. "Quenching" with water is ineffective.[1] Successful removal requires exploiting the physicochemical properties of the piperazine ring (basicity) or utilizing specific chemical scavenging protocols.

Section 1: Diagnostic & Decision Matrix

Before selecting a protocol, determine the chemical state of your unreacted reagent. The presence of a protecting group on the piperazine nitrogen dictates the removal strategy.

PurificationLogic

Section 2: Experimental Protocols
Protocol A: Acid-Base Extraction (For Basic Reagents)

Applicability: Use this when the unreacted piperazine sulfonyl fluoride has a free secondary amine (NH) and your target product is neutral or acidic.

Mechanism: The piperazine nitrogen is basic.[2][3] Treating the organic phase with dilute acid protonates this nitrogen, creating a water-soluble ammonium salt (


), while the neutral product remains in the organic layer.

Step-by-Step Workflow:

  • Dilution: Dilute the reaction mixture with a non-polar organic solvent (e.g., Ethyl Acetate or DCM).

  • First Wash (Removal): Wash the organic layer 3 times with 1.0 M HCl (or 10% Citric Acid if your product is acid-sensitive).[1]

    • Note: The unreacted reagent partitions into the aqueous phase.

  • Validation: Check the pH of the aqueous layer; it must remain acidic (pH < 2) to ensure complete protonation.

  • Second Wash (Polishing): Wash the organic layer once with Brine (Saturated NaCl) to remove residual water/acid.[1]

  • Drying: Dry over anhydrous

    
     and concentrate.
    

Data Summary: Partition Coefficients

Solvent System Reagent State LogD (approx) Phase Preference
EtOAc / Water (pH 7) Neutral (Free Base) ~1.2 Organic

| EtOAc / 1M HCl (pH 1) | Cationic (Protonated) | <-2.0 | Aqueous (Removed) |[1]

Protocol B: Solid-Phase Scavenging (For Neutral/Protected Reagents)

Applicability: Use when the piperazine nitrogen is protected (e.g., Boc-Piperazine-SO2F) and cannot be protonated.[1] This method utilizes the "SuFEx" reactivity to covalently bond the excess reagent to a solid support.

Mechanism: A polymer-supported amine (nucleophile) reacts with the excess sulfonyl fluoride in the presence of a catalyst, effectively tethering the impurity to the bead.

Required Materials:

  • Scavenger Resin: Tris(2-aminoethyl)amine polymer-bound or similar amino-functionalized silica.[1]

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP.[1][4]

Step-by-Step Workflow:

  • Quantification: Estimate the excess equivalents of piperazine sulfonyl fluoride remaining (via LC-MS).

  • Resin Addition: Add 3–5 equivalents (relative to the excess reagent) of the amine resin to the reaction mixture.

  • Catalysis: Add 0.1 equivalents of DBU.

    • Critical: Sulfonyl fluorides will not react with the amine resin efficiently without this base catalyst.

  • Incubation: Agitate (do not stir with magnetic bar to avoid grinding beads) at room temperature for 2–4 hours.

  • Filtration: Filter the mixture through a fritted glass funnel or Celite pad. The unreacted reagent is now trapped on the resin.

  • Workup: Wash the filtrate with 1M HCl (to remove DBU) and concentrate.

Section 3: Troubleshooting & FAQs
Q1: I washed my reaction with water and saturated bicarbonate, but the sulfonyl fluoride peak is still visible by NMR. Why?

A: This is a common misconception.[1] Unlike sulfonyl chlorides, sulfonyl fluorides are kinetically stable to hydrolysis.[1][5] They require a specific activation (SuFEx conditions) to break the S-F bond.

  • Correction: You cannot "hydrolyze away" the excess. You must either extract it (Protocol A) or react it with a specific scavenger (Protocol B).[1]

Q2: Can I use silica gel chromatography?

A: Yes. Sulfonyl fluorides are generally stable on silica gel.[1]

  • Tip: Piperazine sulfonyl fluorides are often quite polar (due to the sulfonyl and amine groups). If your product is non-polar, the reagent will likely elute much later. Use a gradient of Hexane/EtOAc (0%

    
     100%) or DCM/MeOH.[1]
    
  • Warning: Do not use amine-functionalized silica columns for purification unless you intend to permanently trap the reagent (as in Protocol B).[1]

Q3: My product also contains a basic amine. How do I separate it from the basic reagent?

A: This is the most difficult scenario (Protocol A will wash away both).

  • Solution: Use Reverse Phase (C18) Chromatography .[1]

  • Why: The sulfonyl fluoride group adds significant lipophilicity compared to a free amine or sulfonamide. A standard water/acetonitrile gradient with 0.1% Formic Acid usually achieves separation.[1]

  • Alternative: If the reagent is volatile (low MW piperazine derivatives), high-vacuum drying (

    
     mbar) at 40°C overnight may reduce the content, though most aryl-sulfonyl derivatives are not volatile enough.
    
Q4: Is the unreacted reagent toxic?

A: Treat all sulfonyl fluorides as potential covalent protein modifiers. They can inhibit serine proteases (like AEBSF) and modify tyrosine/lysine residues.[1]

  • Safety: Handle all waste streams as hazardous. If using Protocol A, the aqueous waste contains the active agent; neutralize it by adding excess NaOH and stirring for 12 hours (basic hydrolysis is faster than neutral) before disposal.

References
  • Sharpless, K. B., et al. (2014).[1] "SuFEx Click Chemistry for Easy Synthesis of Resin-Bound Fluorosulfate and Sulfonyl Fluoride Reagents." Angewandte Chemie International Edition, 53(36), 9466–9470.[1] [1]

  • Dong, J., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.[1] [1]

  • Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] The Journal of Organic Chemistry, 64(19), 7048-7054. [1]

  • BenchChem Technical Support. (2025). "Synthesis and Purification of Sulfamoyl Fluorides." BenchChem Knowledge Base.[1]

Sources

Technical Support Center: A Guide to Handling Hygroscopic Piperazine Hydrochloride Salts in the Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for handling hygroscopic piperazine hydrochloride salts in a laboratory setting. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to empower you to navigate the challenges associated with this compound, ensuring the integrity and reproducibility of your experiments.

Understanding the Challenge: The Hygroscopic Nature of Piperazine Hydrochloride

Piperazine hydrochloride, while more stable than its free base form, is known to be slightly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This seemingly simple property can be the root of numerous experimental inconsistencies, from inaccurate weighings to altered chemical stability.[3] The absorbed water can act as a plasticizer, potentially leading to changes in the solid-state properties of the salt, or it can participate in hydrolytic degradation pathways. This guide will provide you with the knowledge and protocols to mitigate these risks effectively.

Troubleshooting Guide

This section is designed to help you identify and resolve common issues encountered when working with piperazine hydrochloride.

Issue 1: Inconsistent Weighing and Clumping of Solid Material

  • Observation: You notice that the weight of your piperazine hydrochloride sample fluctuates on the analytical balance, or the powder has formed clumps.

  • Causality: This is a direct consequence of the salt's hygroscopic nature. As the solid is exposed to the laboratory atmosphere, it absorbs moisture, leading to an increase in weight and the formation of solid bridges between particles, resulting in clumping.[3] This is particularly problematic for preparing solutions with precise concentrations.

  • Solution Workflow:

    • Minimize Exposure: Work quickly when weighing the compound. Do not leave the container open on the benchtop.

    • Use a Controlled Environment (If available): If possible, handle and weigh the solid inside a glovebox with a controlled, low-humidity atmosphere.

    • Weigh by Difference: Instead of weighing directly onto weighing paper, tare a sealed vial, add the approximate amount of piperazine hydrochloride, seal it, and record the weight. Then, transfer the required amount to your reaction vessel and re-weigh the vial. The difference in weight will be the exact amount transferred.

    • Drying (Use with Caution): If you suspect your stock material has absorbed significant moisture, you can dry it in a vacuum oven at a moderate temperature (e.g., 50-60°C) for a few hours immediately before use. However, be aware that excessive heat can also lead to degradation.[4] Always refer to the supplier's recommendations for drying conditions.

Issue 2: Poor Reproducibility in Experimental Results

  • Observation: You are performing a series of experiments (e.g., dose-response curves, kinetic assays) and observe significant variability between replicates or between experiments run on different days.

  • Causality: This can be a downstream effect of inaccurate weighing due to hygroscopicity. If the actual concentration of your stock solution is lower than calculated because a portion of the weighed mass was water, all subsequent dilutions will be incorrect. Furthermore, the presence of water can influence reaction rates or the stability of the compound in your assay medium.[2]

  • Solution Workflow:

    • Accurate Stock Solution Preparation: Implement the "Weigh by Difference" method described above to ensure the accuracy of your initial stock solution.

    • Moisture Content Determination: For critical applications, determine the water content of your piperazine hydrochloride batch using Karl Fischer titration. This will allow you to correct for the water content and prepare a stock solution of a known, accurate concentration.

    • Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment. If solutions must be stored, keep them in tightly sealed containers at a low temperature (2-8°C) and for a validated period.[5]

    • pH Control: The stability of piperazine derivatives can be pH-dependent.[5] Ensure your experimental buffer is robust and maintains a consistent pH.

Issue 3: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, GC)

  • Observation: When analyzing your piperazine hydrochloride sample or a reaction mixture containing it, you observe unexpected peaks in the chromatogram, suggesting the presence of impurities or degradation products.

  • Causality: These peaks could arise from several sources, including degradation due to moisture (hydrolysis), oxidation, or interaction with other components in your formulation. The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[6]

  • Solution Workflow:

    • Forced Degradation Studies: To proactively identify potential degradation products, perform forced degradation studies. This involves subjecting the piperazine hydrochloride to stress conditions such as acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolysis.[5][7] Analysis of these stressed samples by a stability-indicating method (typically HPLC-MS) can help in identifying the retention times and mass-to-charge ratios of potential degradants.

    • Inert Atmosphere: When preparing and storing solutions, particularly for long-term stability studies, consider using degassed solvents and blanketing the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.[5]

    • Proper Storage: Store both the solid material and solutions protected from light in well-sealed containers at the recommended temperature.[4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for piperazine hydrochloride?

A1: To maintain its integrity, piperazine hydrochloride should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4] Protecting it from moisture is the most critical factor. For long-term storage, refrigeration (2-8°C) is often recommended. Always refer to the supplier's specific storage instructions on the certificate of analysis or safety data sheet.

Q2: How can I accurately determine the moisture content of my piperazine hydrochloride sample?

A2: The most reliable and widely accepted method for determining water content in pharmaceuticals is Karl Fischer titration.[8][9] This technique is specific for water and can provide highly accurate results. Both volumetric and coulometric Karl Fischer methods are suitable, with the choice depending on the expected water content.

Q3: Can I use a standard oven to dry piperazine hydrochloride?

A3: While a standard oven can be used, a vacuum oven is preferable as it allows for drying at a lower temperature, reducing the risk of thermal degradation. Piperazine dihydrochloride is stable at temperatures up to 270°C in neutral or acidic media, but it's always best to use the mildest conditions necessary to remove absorbed water.[1]

Q4: My piperazine hydrochloride has turned slightly yellow. Is it still usable?

A4: A color change can be an indication of degradation, possibly due to oxidation.[5] While a slight discoloration may not significantly impact the purity for some applications, it is a sign of instability. For sensitive experiments, it is recommended to use a fresh, uncolored batch. If you must use the discolored material, it is crucial to re-characterize its purity using a validated analytical method, such as HPLC.

Q5: Are there any less hygroscopic alternatives to piperazine hydrochloride?

A5: The hygroscopicity of a salt is dependent on its crystal structure. Different salt forms of piperazine (e.g., citrate, tartrate) will have different hygroscopic properties.[2] If hygroscopicity is a major concern for your application, it may be worthwhile to investigate other salt forms of piperazine or to implement formulation strategies to mitigate moisture absorption.

Experimental Protocols

Protocol 1: Preparation of a Corrected-Concentration Stock Solution

This protocol ensures the preparation of a stock solution with a highly accurate concentration by accounting for the water content of the hygroscopic solid.

Materials:

  • Piperazine dihydrochloride

  • Analytical balance (4-decimal places)

  • Spatula

  • Sealed weighing vial

  • Volumetric flask (Class A)

  • Appropriate solvent (e.g., deionized water, buffer)

  • Karl Fischer titrator

Procedure:

  • Determine Water Content:

    • Using a Karl Fischer titrator, determine the water content of a representative sample of your piperazine dihydrochloride batch. Express the result as a percentage (w/w).[8]

  • Calculate Corrected Mass:

    • Determine the target mass of anhydrous piperazine dihydrochloride needed for your stock solution.

    • Calculate the corrected mass to weigh out using the following formula:

      • Corrected Mass = (Target Mass) / (1 - (Water Content % / 100))

  • Weighing by Difference:

    • Place a sealed weighing vial on the analytical balance and tare it.

    • Carefully add the calculated "Corrected Mass" of piperazine dihydrochloride to the vial.

    • Seal the vial and record the exact mass (Mass 1).

    • Quickly transfer the solid from the weighing vial to the volumetric flask.

    • Immediately reseal the weighing vial and weigh it again (Mass 2).

    • The actual mass transferred is Mass 1 - Mass 2.

  • Solution Preparation:

    • Add a portion of the solvent to the volumetric flask to dissolve the solid.

    • Once fully dissolved, add solvent to the calibration mark.

    • Cap and invert the flask several times to ensure homogeneity.

  • Calculate Final Concentration:

    • Use the actual mass transferred to calculate the precise concentration of your stock solution.

Protocol 2: General Procedure for Forced Degradation Study

This protocol provides a framework for investigating the stability of piperazine hydrochloride under various stress conditions.

Materials:

  • Piperazine dihydrochloride

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water and solvents

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of piperazine dihydrochloride in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep a separate aliquot with 1 M HCl.

    • Store the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).[5]

  • Base Hydrolysis:

    • Repeat step 2 using 0.1 M and 1 M NaOH.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Store at room temperature for a defined period.[5]

  • Thermal Degradation:

    • Store an aliquot of the stock solution and a sample of the solid powder in an oven at an elevated temperature (e.g., 80°C).[5]

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution and a sample of the solid powder to light in a photostability chamber according to ICH guidelines.

  • Analysis:

    • At each time point, withdraw a sample, neutralize the acidic and basic samples, and analyze all samples by a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify any degradation products.[10]

Visualizations

Diagram 1: Workflow for Handling Hygroscopic Piperazine Hydrochloride

G Workflow for Handling Hygroscopic Salts cluster_storage Storage cluster_weighing Weighing cluster_dissolution Solution Preparation cluster_analysis Analysis & Interpretation Storage Store in tightly sealed container in a cool, dry place Minimize_Exposure Minimize atmospheric exposure Storage->Minimize_Exposure Weigh_by_Difference Use 'weigh by difference' method Minimize_Exposure->Weigh_by_Difference Glovebox Use glovebox (if available) Weigh_by_Difference->Glovebox Correct_for_Water Correct for water content (via Karl Fischer) Weigh_by_Difference->Correct_for_Water Use_Dry_Solvent Use dry solvents if anhydrous conditions are required Prepare_Fresh Prepare solutions fresh Stability_Indicating_Method Use stability-indicating analytical method Prepare_Fresh->Stability_Indicating_Method Correct_for_Water->Stability_Indicating_Method Monitor_Impurities Monitor for degradation products G Start Inconsistent Experimental Results Check_Weighing Check_Weighing Start->Check_Weighing Check_Solution_Prep Check_Solution_Prep Check_Weighing->Check_Solution_Prep Check_Stability Check_Stability Check_Solution_Prep->Check_Stability KF_Titration Perform Karl Fischer Titration Check_Solution_Prep->KF_Titration Check_Assay Check_Assay Check_Stability->Check_Assay Forced_Degradation Perform Forced Degradation Study Check_Stability->Forced_Degradation Resolved Results are Reproducible Check_Assay->Resolved

Caption: A logical flow for troubleshooting inconsistent results when working with piperazine hydrochloride.

References

  • Wikipedia. (n.d.). Piperazine. [Link]

  • PubChem. (n.d.). Piperazine dihydrochloride. [Link]

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]

  • PubMed. (1996). A new method for the determination of residual piperazine in pharmaceuticals by capillary gas chromatography. [Link]

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. [Link]

  • PubChem. (n.d.). Piperazine. [Link]

  • The Good Scents Company. (n.d.). piperazine dihydrochloride. [Link]

  • New World Encyclopedia. (n.d.). Piperazine. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • PubMed. (2001, June 15). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. [Link]

  • Scribd. (n.d.). Piperazine Titration k33. [Link]

  • Office of Scientific and Technical Information. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

  • Occupational Safety and Health Administration. (2021, January 8). PIPERAZINE DIHYDROCHLORIDE. [Link]

  • The Good Scents Company. (n.d.). piperazine dihydrochloride. [Link]

  • ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation?[Link]

  • South African Health Products Regulatory Authority. (n.d.). STABILITY TESTING. [Link]

  • World Health Organization. (n.d.). Draft regional guidelines on stability testing of active substances and pharmaceutical products. [Link]

  • Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

  • Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products. [Link]

  • The Biological Bulletin. (n.d.). PIPERAZINE DIHYDROCHLORIDE AND GLYCYLGLYCINE AS NON-TOXIC BUFFERS IN DISTILLED WATER AND IN SEA WATER. [Link]

  • USP. (n.d.). Piperazine Dihydrochloride. [Link]

  • PubMed. (2022, September 20). A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. [Link]

  • ScienceDirect. (2023, December 15). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. [Link]

  • PubMed. (1997, July). Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • Google Patents. (n.d.).
  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration. [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Australian Government Department of Health. (2018, October 26). Piperazine salts: Human health tier II assessment. [Link]

  • European Medicines Agency. (n.d.). MRL - Piperazine Summary Report (3). [Link]

Sources

Technical Support Center: Stability and Handling of Piperazine-1-Sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for piperazine-1-sulfonyl fluoride and related analogs. Sulfonyl fluorides (SFs) have become essential tools in drug discovery and chemical biology, prized for their unique balance of stability and reactivity.[1] They serve as "warheads" for covalent inhibitors and are key connectors in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[2][3][4] However, this reactivity profile requires a nuanced understanding of their stability, particularly in aqueous environments at physiological pH (7.4). This guide provides in-depth answers to common questions, troubleshooting advice for experimental hurdles, and validated protocols to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

Q1: What is the fundamental stability profile of a sulfonyl fluoride like piperazine-1-sulfonyl fluoride?

Sulfonyl fluorides are significantly more stable than their sulfonyl chloride counterparts.[5] This enhanced stability arises from the strong, highly polarized sulfur-fluorine bond.[6] They are generally resistant to thermolysis, reduction, and, crucially, hydrolysis under many conditions.[4][7] This robustness allows them to be compatible with a wide range of reaction conditions. However, it is critical to remember that "stable" does not mean inert. They are potent electrophiles designed to react with nucleophiles, and this reactivity must be managed.[2]

Q2: What is the primary degradation pathway for piperazine-1-sulfonyl fluoride at physiological pH?

The main concern in experimental biology is hydrolysis. At a physiological pH of ~7.4, water and, more potently, hydroxide ions (OH⁻) in the buffer can act as nucleophiles. They attack the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of the corresponding sulfonic acid. This process is irreversible and renders the compound inactive for its intended covalent modification or SuFEx reaction. While many sulfonyl fluorides exhibit good aqueous stability, some can be surprisingly labile, with decomposition observed in minutes to hours depending on the specific molecular structure.[5][8]

Hydrolysis_Mechanism cluster_reactants Reactants in Buffer (pH 7.4) cluster_products Degradation Products SF_Compound Piperazine-SO₂F Sulfonic_Acid Piperazine-SO₃H (Inactive Sulfonic Acid) SF_Compound->Sulfonic_Acid 2. Displacement of Fluoride Leaving Group Fluoride_Ion F⁻ Nucleophile H₂O / OH⁻

Caption: Simplified mechanism of sulfonyl fluoride hydrolysis.

Q3: How does the piperazine ring influence the stability of the sulfonyl fluoride group?

The piperazine moiety itself is a non-aromatic heterocycle containing two nitrogen atoms, which are nucleophilic.[9] In its free base form, piperazine can raise the pH of a solution.[10] When incorporated into the piperazine-1-sulfonyl fluoride structure, the nitrogen atom directly attached to the sulfonyl group has its basicity and nucleophilicity significantly reduced due to the strong electron-withdrawing effect of the -SO₂F group. The second, more distant nitrogen atom retains some basic character. While intramolecular catalysis of hydrolysis is unlikely, the overall electronic properties and solubility imparted by the piperazine ring will modulate the reactivity of the sulfonyl fluoride compared to a simple aryl or alkyl sulfonyl fluoride.

Section 2: Experimental Handling & Best Practices

Q4: How should I properly store and handle piperazine-1-sulfonyl fluoride?

Proper storage is the first line of defense against degradation.

  • Solid Compound: Store in a tightly-sealed container in a cool, dry, and dark place, preferably in a desiccator.[11][12] Moisture and light can promote degradation over long-term storage.[12]

  • Stock Solutions: Prepare stock solutions in an anhydrous aprotic solvent like DMSO or DMF. Avoid protic solvents like methanol or ethanol for long-term storage, as they can slowly react with the compound. Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles by preparing smaller, single-use aliquots.

Q5: Which aqueous buffers should I use or avoid for my experiments?

This is one of the most critical experimental parameters. The choice of buffer can be the difference between a successful experiment and artifact-driven data.

  • Recommended Buffers: Use non-nucleophilic buffers. Phosphate-based buffers (e.g., PBS) and HEPES are generally safe choices.[8]

  • Buffers to Avoid: Strictly avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), as the amine is a potent nucleophile that will react directly with the sulfonyl fluoride, consuming your compound. Other nucleophilic additives like dithiothreitol (DTT) or β-mercaptoethanol will also readily react.

Section 3: Troubleshooting Guide

Unexpected results are common when working with reactive compounds. This guide helps diagnose stability-related issues.

Troubleshooting_Tree Start Inconsistent or Unexpected Experimental Result Problem1 Low or No Biological Activity Start->Problem1 Problem2 High Background or Non-specific Labeling Start->Problem2 Problem3 Results Vary Widely Between Replicates Start->Problem3 Cause1 Is the compound degraded before the experiment? Problem1->Cause1 Cause4 Is the incubation time too long for the compound's half-life? Problem1->Cause4 Cause2 Is the compound reacting with buffer components? Problem2->Cause2 Cause3 Is the compound precipitating out of solution? Problem2->Cause3 Problem3->Cause1 Problem3->Cause3 Action1 Verify stock solution integrity. Run stability assay (Protocol 1). Cause1->Action1 Action2 Check buffer composition. Avoid Tris, DTT, etc. Cause2->Action2 Action3 Check final solvent concentration. Visually inspect for precipitation. Cause3->Action3 Action4 Determine compound half-life. Optimize incubation time. Cause4->Action4

Caption: Decision tree for troubleshooting common experimental issues.

Q6: My covalent probe shows low or no target engagement. How can I confirm my compound is stable?

Causality: A lack of activity is often due to pre-emptive compound degradation (hydrolysis) or reaction with a component of the assay medium. Before assuming the compound is inactive, you must validate its integrity under your specific experimental conditions.

Solution: The most direct method is to use ¹H NMR spectroscopy to monitor the compound's stability over time in your exact experimental buffer. The disappearance of NMR signals specific to the intact sulfonyl fluoride-containing molecule provides a quantitative measure of its degradation. See Protocol 1 for a detailed methodology.

Q7: I'm observing inconsistent results between experiments run on different days. What could be the cause?

Causality: Inconsistency often points to a variable in sample preparation or handling. The most common culprits are the age and handling of the stock solution or slight variations in buffer preparation.

Solution:

  • Stock Solution: Avoid using old stock solutions. If in doubt, prepare a fresh stock from solid material. Use single-use aliquots to prevent degradation from multiple freeze-thaw cycles and moisture introduction.

  • Buffer pH: Ensure the pH of your buffer is consistent batch-to-batch. A small increase in pH can significantly accelerate the rate of hydrolysis.

  • Incubation Time: Standardize all incubation times precisely, as the fraction of degraded compound will increase over time.

Section 4: Protocols & Methodologies

Protocol 1: Assessing Aqueous Stability of Piperazine-1-Sulfonyl Fluoride via ¹H NMR

This protocol provides a robust, self-validating method to determine the half-life (t₁/₂) of your compound in a specific aqueous buffer.

Stability_Workflow Prep_Stock 1. Prepare Concentrated Stock (e.g., 50 mM in anhydrous DMSO-d₆) Spike 3. Spike Stock into Buffer (Final concentration ~500 µM) Prep_Stock->Spike Prep_Buffer 2. Prepare Experimental Buffer (e.g., 100 mM PBS, pH 7.4 in D₂O) Prep_Buffer->Spike T0_Scan 4. Acquire t=0 NMR Spectrum (Immediately after mixing) Spike->T0_Scan Incubate 5. Incubate Sample at 37°C T0_Scan->Incubate Time_Points 6. Acquire NMR Spectra at Defined Time Points (e.g., 1, 2, 5, 24h) Incubate->Time_Points Analyze 7. Analyze Data (Integrate signals vs. internal standard) Time_Points->Analyze Calculate 8. Calculate % Remaining and Determine Half-Life (t₁/₂) Analyze->Calculate

Caption: Experimental workflow for NMR-based stability assessment.

Methodology:

  • Preparation:

    • Prepare a concentrated stock solution (e.g., 50 mM) of piperazine-1-sulfonyl fluoride in anhydrous deuterated DMSO (DMSO-d₆). The deuterated solvent is crucial for the NMR lock.

    • Prepare your exact experimental buffer (e.g., 100 mM PBS) using deuterium oxide (D₂O) instead of H₂O. Ensure the final pD (the equivalent of pH in D₂O) is correct. Note: pD = pH-reading + 0.4.

    • Add a stable internal standard (e.g., DSS or TSP) to the buffer for accurate quantification.

  • Execution:

    • In an NMR tube, add the required volume of your D₂O-based buffer (e.g., 490 µL).

    • Initiate the experiment by adding a small volume of your DMSO-d₆ stock solution (e.g., 10 µL for a 1:50 dilution to reach 1 mM). Mix thoroughly but gently.

    • Immediately acquire the first ¹H NMR spectrum. This is your t=0 time point.

    • Incubate the NMR tube at your experimental temperature (e.g., 37°C), removing it only to acquire subsequent spectra at planned intervals (e.g., 1, 2, 5, 10, 24 hours).

  • Data Analysis:

    • In each spectrum, identify a well-resolved proton signal unique to the intact piperazine-1-sulfonyl fluoride molecule.

    • Integrate this signal and normalize its value against the integral of the internal standard.

    • Calculate the percentage of compound remaining at each time point relative to the t=0 measurement.

Data Presentation: Stability Analysis

Summarize your quantitative results in a table for clear interpretation and calculation of the compound's half-life.

Time Point (hours)Integral of Compound SignalNormalized Integral (vs. Standard)% Compound Remaining
0Value1.00100%
1ValueCalculated ValueCalculated %
2ValueCalculated ValueCalculated %
5ValueCalculated ValueCalculated %
24ValueCalculated ValueCalculated %

References

  • Parsons, J. S. (n.d.).
  • AK Scientific, Inc. (n.d.). 1-(2,5-Difluorobenzenesulfonyl)
  • Fisher Scientific. (n.d.). 1-(2-Fluorophenyl)
  • TCI Chemicals. (2025, March 28).
  • Narayan, R., et al. (n.d.). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC.
  • Thermo Fisher Scientific. (2018, January 18).
  • Jones, M., et al. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace.
  • Carboni, F., et al. (2024, November 13). Unconventional reactivity of sulfonyl fluorides. Spiral.
  • Bull, J. (2022, January 27). Not all sulfonyl fluorides were created equally - some have oxetanes.
  • Various Authors. (n.d.). Research on SuFEx Chemistry.
  • ACS Publications. (2024, June 30). Electrochemical Generation of Hydroxide and Hydrogen Peroxide for Hydrolysis of Sulfuryl Fluoride Fumigant.
  • Synquest Labs. (n.d.). 1-(3-fluorophenyl)
  • Battilocchio, C., et al. (n.d.). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC.
  • Various Authors. (2021, September 15). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.
  • Moses, J.E. (2020). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Merck Millipore. (n.d.).
  • Beyki, M. H., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol.
  • Cafferty, B. J., et al. (2016, February 1).
  • Various Authors. (n.d.). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery.

Sources

Storage conditions to prevent degradation of sulfonyl fluoride salts

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Degradation of AEBSF and SuFEx Reagents

Executive Summary: The Stability Paradox

Sulfonyl fluorides (including salts like AEBSF ) are prized in drug discovery and proteomics for their unique balance of stability and reactivity. Unlike their fragile sulfonyl chloride cousins, they resist reduction and thermolysis.[1] However, this stability is conditional.

The Core Problem: Sulfonyl fluorides are "latent" electrophiles. They are stable in water at neutral/acidic pH but undergo rapid hydrolysis in alkaline conditions (


).[2] Furthermore, the degradation product (HF/Fluoride) attacks borosilicate glass, creating a destructive feedback loop.

This guide provides the protocols necessary to maintain the integrity of these reagents, specifically focusing on AEBSF (Pefabloc SC) and general SuFEx hubs.

The Degradation Mechanism

To prevent degradation, you must understand the chemical pathway driving it.

The Hydrolysis Cascade

The primary enemy is the Hydroxyl Ion (


) , not water itself.
  • Nucleophilic Attack: At basic pH,

    
     attacks the sulfur center.
    
  • Fluoride Release: The S-F bond breaks, releasing a fluoride ion (

    
    ) and forming the inactive sulfonic acid.
    
  • Glass Etching (Secondary Damage): If stored in glass, the liberated fluoride forms trace HF (equilibrium dependent), which eats the container wall (

    
    ), releasing silicates that precipitate and contaminate the sample.
    
Visualizing the Pathway

The following diagram illustrates the degradation logic and the "Glass Etching Loop."

DegradationPathway SF Sulfonyl Fluoride (Active Reagent) Hydrolysis Hydrolysis Reaction SF->Hydrolysis Base Basic Conditions (pH > 7.5) Base->Hydrolysis Catalyzes SA Sulfonic Acid (Inactive) Hydrolysis->SA Fluoride Free Fluoride (F- / HF) Hydrolysis->Fluoride Etching Etching & Precipitates (SiF6 salts) Fluoride->Etching Attacks Glass Glass Container (SiO2) Glass->Etching Source

Figure 1: The degradation cascade of sulfonyl fluorides in basic aqueous environments leading to glass corrosion.

Storage Protocols

A. Solid State Storage
  • Temperature: -20°C is standard.

  • Hygroscopicity: AEBSF hydrochloride is hygroscopic. Moisture absorption accelerates hydrolysis if the solid is subsequently warmed or dissolved.

  • Container: Tightly sealed plastic (PP/HDPE) or silanized glass.

  • Desiccation: Store over desiccant (silica gel or

    
    ).
    
B. Solution Storage (Critical)

This is where most errors occur. Users often dissolve AEBSF in PBS (pH 7.4) and freeze it, not realizing that pH shifts during freezing (eutectic effects) can accelerate degradation.

ParameterRecommended Condition Forbidden Condition
Solvent Anhydrous DMSO, Ethanol, or Water (pH < 6)Basic Buffers (Tris, Carbonate, pH > 7.5)
pH pH 4.0 – 5.0 (Optimal stability)pH > 7.5 (Rapid hydrolysis,

)
Container Polypropylene (PP) or HDPEBorosilicate Glass (Long-term)
Temperature -20°C (Aliquot to avoid freeze-thaw)4°C (Unstable > 1 week in water)
Protocol: Preparing a Stable Stock Solution (100 mM)
  • Weigh: Calculate mass for 100 mM AEBSF (MW: 239.7 g/mol ).

  • Solvent Choice:

    • For Chemistry: Use anhydrous DMSO.

    • For Biology: Use slightly acidic water (distilled water adjusted to pH 4-5 with dilute HCl).

  • Dissolve: Vortex until clear.

  • Aliquot: Dispense into plastic microcentrifuge tubes (e.g., Eppendorf).

  • Freeze: Store at -20°C immediately.

Quality Control: The Self-Validating System

Do not assume your reagent is active. Use


 NMR to validate integrity.[3] This method is superior to LC-MS for detecting hydrolysis because the chemical shift change is drastic.
Diagnostic Protocol: NMR Check
  • Sample: Take 50

    
     of stock solution + deuterated solvent.
    
  • Standard: Trichlorofluoromethane (

    
    ) or Trifluorotoluene (internal standard).
    
  • Interpretation:

SpeciesApproximate Shift (

, ppm)
Status
Intact Sulfonyl Fluoride (

)
+60 to +65 ppm ACTIVE
Sulfonic Acid (

)
No Signal (Fluorine lost)INACTIVE
Free Fluoride (

/

)
-120 to -150 ppm DEGRADED

Note: If you see a peak around -120 ppm, your reagent has hydrolyzed, and the solution likely contains HF. Discard immediately.

Troubleshooting Guide (FAQ)

Q1: I found a white precipitate in my AEBSF stock solution stored in glass. Is it safe to use?

A: No. The precipitate is likely sodium fluorosilicate (


), caused by the liberated fluoride etching the glass. This indicates significant hydrolysis has occurred. The concentration of active inhibitor is unknown, and the silicates may interfere with downstream protein purification. Discard and prepare fresh in plastic .
Q2: Can I add AEBSF to my cell culture media (pH 7.4) overnight?

A: You can, but you must account for the half-life. At pH 7.0 and 37°C, the half-life of AEBSF is approximately 6 hours .[4] For overnight incubations (12-24h), the effective concentration will drop significantly.

  • Strategy: Add the inhibitor in aliquots (e.g., every 4-6 hours) or use a higher initial concentration (0.2 – 1.0 mM) to compensate for loss.

Q3: Why does my SuFEx reaction fail in aqueous buffer?

A: Check your pH. While SuFEx is "water-compatible," the activation of the S-F bond usually requires a catalyst (like a silyl ether or specific protein environment). If you are relying on spontaneous reaction, ensure the pH is not so high that it favors hydrolysis over the desired nucleophilic substitution.

Decision Tree: Storage Workflow

StorageDecision Start New Sulfonyl Fluoride Reagent Form Physical Form? Start->Form Solid Solid Powder Form->Solid Liquid Solution/Stock Form->Liquid SolidAction Store at -20°C Desiccated Tight Cap Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck DMSO Anhydrous DMSO SolventCheck->DMSO Aqueous Aqueous Buffer SolventCheck->Aqueous StorePlastic Store in PLASTIC -20°C DMSO->StorePlastic pHCheck Check pH Aqueous->pHCheck Acidic pH < 6.0 pHCheck->Acidic Basic pH > 7.0 pHCheck->Basic Acidic->StorePlastic Discard Unstable Storage Use Immediately Basic->Discard

Figure 2: Decision logic for long-term storage of sulfonyl fluoride salts.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Hattab, F. (1981). "Stability of fluoride solutions in glass and plastic containers."[5] Acta Pharmaceutica Suecica, 18, 249-253.[5]

  • Mentinova, M., et al. (2019). "Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing." Journal of Pharmaceutical Sciences, 108(1), 800-806.

  • Interchim Technical Sheet. "AEBSF: Serine Protease Inhibitor."

  • Reich, H. J. "19F NMR Chemical Shifts." University of Wisconsin-Madison Organic Chemistry Data.

Sources

Validation & Comparative

Comparing reactivity of fluorosulfates vs sulfonyl fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sleeping Beauty" vs. The "Workhorse"

In the realm of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, the choice between Fluorosulfates (Ar-OSO₂F) and Sulfonyl Fluorides (Ar-SO₂F) is rarely about availability—it is about tuning reactivity to the biological context.

While both functionalities share the unique stability-reactivity balance of the S(VI)-F bond (resistance to reduction and hydrolysis), they are distinct tools:

  • Sulfonyl Fluorides are the "workhorses"—more intrinsically reactive, suitable for rapid labeling and targeting a broader range of nucleophiles (Lys, Tyr, His, Ser).[1][2]

  • Fluorosulfates act as "sleeping beauties" (latent electrophiles). They possess superior hydrolytic stability and require specific protein microenvironments (e.g., "proximity enablement") to react, often showing a distinct preference for Tyrosine residues.

This guide dissects their mechanistic differences, stability profiles, and experimental behaviors to assist in rational probe design.

Mechanistic Foundations: Why the Oxygen Linker Matters

The fundamental difference lies in the atom connecting the sulfonyl group to the aromatic ring.

  • Sulfonyl Fluorides (C-S bond): The sulfur atom is directly attached to the carbon. The electron-withdrawing nature of the sulfonyl group makes the sulfur highly electrophilic.

  • Fluorosulfates (O-S bond): The intervening oxygen atom donates electron density into the sulfur center via resonance (

    
     or 
    
    
    
    -orbital participation), effectively "tempering" the electrophilicity.[3]
Diagram 1: Electronic Activation & Resonance

The following diagram illustrates the resonance stabilization that renders fluorosulfates less reactive than their sulfonyl fluoride counterparts until activated by a specific nucleophile or catalyst.

SuFEx_Mechanism cluster_0 Sulfonyl Fluoride (Ar-SO2F) cluster_1 Fluorosulfate (Ar-O-SO2F) SF Ar-SO2F (High Electrophilicity) TS Transition State (Trigonal Bipyramidal) SF->TS Rapid Attack (Lys/Tyr/Ser) FS Ar-O-SO2F (Resonance Stabilized) FS->TS Slow/Latent Attack (Requires Activation) note The O-linker in Fluorosulfates dampens reactivity via resonance donation. FS->note Product Sulfonylated Protein (Stable Adduct) TS->Product Fluoride (F-) Departure

Caption: Comparative activation energy pathways. Sulfonyl fluorides (Red) enter the transition state more readily than fluorosulfates (Blue), which require environmental assistance (e.g., H-bonding or proximal bases) to overcome resonance stabilization.

Stability & Reactivity Profile

For drug discovery applications, the "goldilocks" zone of reactivity is critical. A warhead must be stable in plasma (pH 7.4) but reactive within the target binding pocket.

Table 1: Comparative Physicochemical Properties
FeatureSulfonyl Fluoride (Ar-SO₂F)Fluorosulfate (Ar-OSO₂F)
Intrinsic Reactivity Moderate to High. Reacts with broad nucleophiles.[4]Low (Latent). often inert to free amino acids in solution.
Hydrolytic Stability Stable at neutral pH; hydrolyzes at high pH. t1/2 ~ hours to days.Excellent. Stable at pH 7.4 for >24-48h. t1/2 ~ days to weeks.
Relative Rate (

)
1.0 (Reference)~0.035 (approx.[5] 30x slower)
Primary Protein Targets Lysine (

-NH₂), Tyrosine (OH), Serine, Histidine.
Tyrosine (OH) , Histidine, Lysine (context dependent).[1][6]
Metabolic Stability Good, but susceptible to hydrolysis by esterases/sulfatases.High resistance to reduction and hydrolysis in vivo.
Experimental Insight: The "Background" Problem

In proteomic profiling (ABPP), sulfonyl fluorides often generate higher background labeling because they can react with solvent-exposed lysine residues. Fluorosulfates typically show cleaner background profiles, labeling only residues where the warhead is positioned precisely to facilitate the sulfur-fluoride exchange (SuFEx).

Experimental Protocols

A. Synthesis Strategies

1. Sulfonyl Fluorides (From Sulfonyl Chlorides)

  • Reagents: KHF₂ (Potassium Bifluoride) or KF/18-crown-6.

  • Solvent: Acetonitrile/Water (1:1).

  • Protocol: Stir sulfonyl chloride with 2 equiv. KHF₂ at RT for 2-4 hours. The bifluoride anion (

    
    ) is a superior fluorinating agent to naked fluoride.
    

2. Fluorosulfates (From Phenols)

  • Reagents: AISF (4-Acetylamino-phenyl-imidosulfuryl difluoride) or SO₂F₂ gas.

  • Note: While SO₂F₂ gas is the atom-economic standard, AISF is a solid, bench-stable surrogate ideal for small-scale medicinal chemistry.

  • Protocol (AISF): Treat phenol (1.0 equiv) with AISF (1.2 equiv) and DBU (2.0 equiv) in DCM or THF. Reaction is usually complete in <30 mins.

B. Kinetic Validation Assay (NMR)

To objectively compare reactivity between a new lead compound and a standard, use


 NMR.

Materials:

  • Probe Compound (20 mM in DMSO-d6)

  • Model Nucleophile: Benzylamine (for Lysine mimic) or Tyrosine methyl ester.

  • Internal Standard:

    
    -Trifluorotoluene.
    

Workflow:

  • T0 Scan: Acquire

    
     NMR of the probe + internal standard.
    
    • Signal Check: Sulfonyl fluorides typically appear around +65 ppm; Fluorosulfates around +35 to +40 ppm.

  • Initiation: Add 5 equiv. of nucleophile.

  • Monitoring: Acquire spectra every 15 minutes for 12 hours.

  • Data Analysis: Plot

    
     vs. time to determine pseudo-first-order rate constants (
    
    
    
    ).

Selectivity & Case Studies

Understanding "Context-Dependent Reactivity" is vital. A fluorosulfate will rarely label a residue unless the protein pocket lowers the


 of the nucleophile or stabilizes the fluoride leaving group.[7]
Case Study: The Pfizer DcpS Inhibitor

A pivotal study (Jones et al., 2017) demonstrated the selectivity switch:

  • The Sulfonyl Fluoride Probe: Labeled a Tyrosine residue in the active site of the scavenger decapping enzyme (DcpS).

  • The Fluorosulfate Probe: Despite being structurally similar, it bypassed the Tyrosine and labeled a non-catalytic Serine residue.[3]

  • Mechanism:[7][8][9][10][11][12] The extra oxygen atom in the fluorosulfate linker altered the geometry and the "reach" of the warhead, positioning the sulfur center closer to the Serine, while its lower intrinsic reactivity prevented it from reacting with the Tyrosine before proper alignment.[3]

Diagram 2: Proteomic Profiling Workflow (ABPP)

This workflow demonstrates how to identify which residues are targeted by your specific warhead.

ABPP_Workflow cluster_decision Data Interpretation Lysate Cell Lysate / Proteome Incubation Incubation (1-4 hrs @ 37°C) Lysate->Incubation Probe SuFEx Probe (Alkyne-tagged SO2F or OSO2F) Probe->Incubation Click CuAAC Click Chemistry (Add Biotin-Azide) Incubation->Click Covalent Labeling Enrichment Streptavidin Enrichment & Tryptic Digest Click->Enrichment MS LC-MS/MS Analysis (Identify Modified Residue) Enrichment->MS Peptide ID Result1 High Background? (Likely Sulfonyl Fluoride) MS->Result1 Result2 Specific/Low Signal? (Likely Fluorosulfate) MS->Result2

Caption: Activity-Based Protein Profiling (ABPP) workflow. Fluorosulfates often yield cleaner datasets (Result 2) due to lower non-specific labeling compared to sulfonyl fluorides.

Conclusion

For the drug developer:

  • Choose Sulfonyl Fluorides when you need to drive reactivity against a difficult target or when the warhead is solvent-exposed.

  • Choose Fluorosulfates when you require high metabolic stability (e.g., PET imaging tracers) or exquisite selectivity for a specific pocket geometry (Tyrosine targeting).

The fluorosulfate is not merely a "slower" sulfonyl fluoride; it is a distinct geometric and electronic entity that demands precise molecular recognition to function.

References

  • Dong, J., et al. (2014).[10] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[10] Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. Link

  • Fadeyi, O. A., et al. (2017). Covalent Inhibition of DcpS by Fluorosulfate-Based Probes.[3] Cell Chemical Biology. Link

  • Zheng, Q., et al. (2021). Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. Journal of the American Chemical Society. Link

  • Baranczak, A., et al. (2017). Fluorosulfate as a Latent Electrophile in Chemical Biology. Journal of the American Chemical Society. Link

Sources

A Senior Application Scientist's Guide to the Kinetic Profiling of Piperazine-1-Sulfonyl Fluoride and a Comparative Analysis of Covalent Warheads

Author: BenchChem Technical Support Team. Date: February 2026

For inquiries, please contact the author.

Introduction: The Resurgence of Covalent Inhibition and the Role of Sulfonyl Fluorides

In the landscape of modern drug discovery and chemical biology, the strategic use of covalent inhibitors has seen a remarkable renaissance. Once relegated to the periphery due to concerns over off-target reactivity, the rational design of targeted covalent inhibitors (TCIs) has emerged as a powerful approach to achieve durable and potent modulation of protein function.[1] At the heart of this strategy lies the "warhead," an electrophilic moiety engineered to form a stable covalent bond with a nucleophilic amino acid residue on the target protein.

This guide provides an in-depth technical overview of the kinetic profiling of a prominent class of electrophilic warheads: the sulfonyl fluorides, with piperazine-1-sulfonyl fluoride (Pz-SF) serving as a structurally simple and representative example. While specific kinetic data for Pz-SF is not extensively available in the public domain, we will leverage data from closely related sulfonyl fluorides to draw meaningful comparisons with other widely used covalent warheads, such as acrylamides and chloroacetamides.

The central thesis of this guide is that a thorough kinetic characterization, yielding the second-order rate constant of inactivation (kinact/KI), is the most meaningful measure of a covalent inhibitor's efficiency.[2] This parameter elegantly captures both the initial non-covalent binding affinity (KI) and the maximal rate of covalent bond formation (kinact). We will explore the experimental methodologies to determine these crucial parameters, providing researchers, scientists, and drug development professionals with the foundational knowledge to kinetically profile and compare covalent inhibitors.

The Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Piperazine-1-sulfonyl fluoride belongs to a class of compounds that engage in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has been championed as a next-generation click chemistry.[3] The exceptional stability of the sulfur-fluorine bond in aqueous environments, coupled with its context-dependent reactivity within a protein's binding pocket, makes sulfonyl fluorides privileged warheads.[3]

Unlike many covalent modifiers that primarily target the highly nucleophilic cysteine residue, sulfonyl fluorides exhibit broader reactivity, capable of forming covalent bonds with a range of nucleophilic amino acids, including serine, lysine, and tyrosine.[4] This expanded targeting scope significantly broadens the "druggable" proteome.

The mechanism of covalent modification involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated protein adduct. The reactivity of the sulfonyl fluoride is highly influenced by the local microenvironment of the protein binding site, where specific amino acid residues can facilitate the reaction.

Comparative Kinetic Profiles of Covalent Warheads

A direct comparison of the kinetic profiles of different covalent warheads is essential for selecting the appropriate electrophile for a given biological target. While specific data for piperazine-1-sulfonyl fluoride is limited, we can infer its general reactivity from related sulfonyl fluorides and compare it to other well-characterized warheads.

Covalent Warhead ClassRepresentative CompoundTarget ProteinTarget Residuekinact/KI (M-1s-1)Reference(s)
Sulfonyl Fluoride Phenylmethylsulfonyl Fluoride (PMSF)ChymotrypsinSerine~1.7 x 102[5]
Aryl Sulfonyl Fluoride PeptideAurora-ALysine/Histidine3.5 ± 1.2[6]
Acrylamide Acrylamide-based KDM5 InhibitorKDM5BCysteine7.4 x 103[7]
Acrylamide-based BTK InhibitorBTKCysteine1.3 x 10-3[8]
Chloroacetamide Chloroacetamide-based KDM5 InhibitorKDM5BCysteine4.0 x 104[7]
Chloroacetamide-based TEAD InhibitorTEAD4Cysteine(Time-dependent inhibition observed)[9]

Key Insights from the Comparative Data:

  • Reactivity Range: The data illustrates a wide range of kinetic efficiencies across different warheads and protein targets, with kinact/KI values spanning several orders of magnitude.

  • Target-Dependence: The reactivity of a warhead is highly dependent on the specific protein target and the nature of the targeted nucleophile.

  • Sulfonyl Fluoride Reactivity: Phenylmethylsulfonyl fluoride (PMSF), a classic serine protease inhibitor, exhibits moderate reactivity.[5] More complex sulfonyl fluoride-containing molecules can have significantly different kinetic profiles, highlighting the importance of the scaffold in determining binding affinity.[6]

  • Acrylamides and Chloroacetamides: These warheads are commonly employed for targeting cysteine residues and can achieve very high inactivation efficiencies.[7]

Experimental Protocols for Kinetic Profiling

The accurate determination of kinact and KI is paramount for the characterization of covalent inhibitors. The following are detailed protocols for two orthogonal and widely used methods: time-dependent inhibition assays and intact protein mass spectrometry.

Protocol 1: Time-Dependent Inhibition Assay (Enzyme Activity-Based)

This method is suitable for enzyme targets where a continuous or discontinuous activity assay is available. The principle is to measure the rate of enzyme inactivation at various inhibitor concentrations.

Materials:

  • Purified target enzyme

  • Piperazine-1-sulfonyl fluoride (or other covalent inhibitor)

  • Enzyme substrate (preferably chromogenic or fluorogenic)

  • Assay buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable storage buffer.

    • Prepare a stock solution of piperazine-1-sulfonyl fluoride in DMSO.

    • Prepare a stock solution of the substrate in an appropriate solvent.

    • Prepare the assay buffer.

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of piperazine-1-sulfonyl fluoride in the assay buffer to achieve a range of final concentrations. Include a vehicle control (DMSO).

    • Add a fixed concentration of the target enzyme to each well.

    • Initiate the reaction by adding the substrate to all wells simultaneously.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. Collect data at regular intervals for a period sufficient to observe significant enzyme inactivation.

  • Data Analysis:

    • For each inhibitor concentration, plot the product formation over time. The initial velocity will decrease as the enzyme is inactivated.

    • Fit the progress curves to the following equation to determine the observed rate of inactivation (kobs) at each inhibitor concentration: Product = (V_i / k_obs) * (1 - exp(-k_obs * t)) where Vi is the initial velocity and t is time.[8]

    • Plot the kobs values against the inhibitor concentration.

    • Fit the resulting data to the following hyperbolic equation to determine kinact and KI: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.[10]

    • The second-order rate constant, kinact/KI, can be calculated from the initial slope of this plot.[10][11]

G cluster_0 Data Acquisition cluster_1 Data Analysis Progress Curves Monitor Product Formation vs. Time (Absorbance/Fluorescence) k_obs_calc Fit Progress Curves to: Product = (Vi / k_obs) * (1 - exp(-k_obs * t)) to determine k_obs for each [I] Progress Curves->k_obs_calc k_inact_Ki_calc Plot k_obs vs. [I] and fit to: k_obs = k_inact * [I] / (K_I + [I]) to determine k_inact and K_I k_obs_calc->k_inact_Ki_calc Final_Param Calculate k_inact/K_I k_inact_Ki_calc->Final_Param

Caption: Workflow for Time-Dependent Inhibition Assay Data Analysis.

Protocol 2: Intact Protein Mass Spectrometry for Kinetic Profiling

This method directly measures the formation of the covalent protein-inhibitor adduct over time and is applicable to any protein target.

Materials:

  • Purified target protein

  • Piperazine-1-sulfonyl fluoride (or other covalent inhibitor)

  • Reaction buffer

  • Quenching solution (e.g., formic acid)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Reaction Setup:

    • In separate tubes, prepare reactions containing a fixed concentration of the target protein and varying concentrations of piperazine-1-sulfonyl fluoride in the reaction buffer.

    • Initiate the reactions simultaneously by adding the inhibitor.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction tube and immediately quench the reaction by adding it to the quenching solution.

  • LC-MS Analysis:

    • Inject the quenched samples into the LC-MS system.

    • Separate the protein from unreacted inhibitor and other small molecules using a suitable reversed-phase column.

    • Acquire mass spectra of the intact protein.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the masses of the unmodified protein and the covalent adduct.

    • For each time point and inhibitor concentration, calculate the percentage of modified protein.

    • Plot the percentage of modified protein against time for each inhibitor concentration.

    • Fit the data to a pseudo-first-order model to determine the observed rate of modification (kobs) at each inhibitor concentration.

    • Determine kinact and KI by plotting kobs versus inhibitor concentration as described in Protocol 1.

G cluster_0 Sample Preparation & Reaction cluster_1 LC-MS Analysis cluster_2 Data Analysis Reaction Incubate Protein with Inhibitor Quenching Quench at Different Time Points Reaction->Quenching LC_Separation LC Separation Quenching->LC_Separation MS_Acquisition Intact Mass Analysis LC_Separation->MS_Acquisition Deconvolution Deconvolute Mass Spectra MS_Acquisition->Deconvolution Quantification Quantify % Modified Protein Deconvolution->Quantification Kinetic_Fitting Fit Kinetic Data to Determine k_inact and K_I Quantification->Kinetic_Fitting Final_Param Calculate k_inact/K_I Kinetic_Fitting->Final_Param

Caption: Workflow for Intact Protein Mass Spectrometry Kinetic Profiling.

Conclusion: A Framework for Rational Covalent Inhibitor Design

The kinetic profiling of covalent inhibitors is a cornerstone of modern drug discovery and chemical biology. While specific kinetic data for piperazine-1-sulfonyl fluoride remains to be extensively documented, the principles and protocols outlined in this guide provide a robust framework for its characterization and for the comparative analysis of the broader class of sulfonyl fluoride warheads.

By systematically determining the kinact/KI values, researchers can gain a quantitative understanding of the efficiency of covalent modification, enabling the rational design of inhibitors with optimized potency and selectivity. The choice of the electrophilic warhead is a critical design element, and a thorough kinetic comparison, as presented here, is essential for making informed decisions. As the field of targeted covalent inhibitors continues to evolve, the application of rigorous kinetic analysis will undoubtedly play a central role in the development of the next generation of precision therapeutics.

References

  • Vazquez-Rodriguez, S., Wright, M., Rogers, C. M., Velupillai, S., Huber, K. V. M., Bennett, J., ... & Brennan, P. E. (2018). Design, Synthesis and Characterization of Covalent KDM5 Inhibitors. Angewandte Chemie International Edition, 57(49), 16047-16051. [Link]

  • Beshir, S. O., Tipping, W. J., & Wilson, A. J. (2020). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. Chemical Science, 11(36), 9866-9872. [Link]

  • Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine proteases. Chemical reviews, 102(12), 4639-4750. [Link]

  • Ma, C., Li, J., Tawa, G., & Zang, R. (2020). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 15(5), 1173-1182. [Link]

  • Schümann, M., & Böttcher, T. (2022). Aryl Fluorosulfate Based Inhibitors That Covalently Target the SIRT5 Lysine Deacylase. ChemBioChem, 23(21), e202200424. [Link]

  • MEROPS - the Peptidase Database. (2023, September 8). Small-molecule inhibitor: PMSF. [Link]

  • Krippendorff, B. F., Lenter, M., & Scheer, A. (2017). Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. Journal of medicinal chemistry, 60(16), 7116-7128. [Link]

  • Loch, U., & Lindsley, C. W. (2015). Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase. ACS chemical biology, 10(1), 38-46. [Link]

  • Birkholz, A., Kopecky, D. J., Volak, L. P., Bartberger, M. D., Chen, Y., Tegley, C. M., ... & Fotsch, C. (2020). Systematic study of the glutathione reactivity of N-phenylacrylamides: 2. Effects of acrylamide substitution. Journal of medicinal chemistry, 63(20), 11602-11614. [Link]

  • Awoonor-Williams, E., Walsh, A. G., & Rowley, C. N. (2017). Modeling Covalent-Modifier Drugs. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1865(11), 1664-1675. [Link]

  • Ferguson, F. M., Doctor, Z. M., & Gray, N. S. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 1003434. [Link]

  • Wang, J., Martin, S. E., & Lindsley, C. W. (2022). COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. Nature communications, 13(1), 1-14. [Link]

  • Shindo, N., & Ojida, A. (2021). Recent advances in the development of covalent inhibitors. MedChemComm, 12(11), 2006-2016. [Link]

  • Zhang, T., & MacKerell Jr, A. D. (2022). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD· YAP1 interaction. RSC medicinal chemistry, 13(1), 79-85. [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. Future medicinal chemistry, 2(6), 949-964. [Link]

  • Mader, L. K., & Keillor, J. W. (2024). Fitting of Kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS Medicinal Chemistry Letters, 15(1), 115-120. [Link]

  • Swedberg, J. E., & Harris, J. M. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 25(22), 13627. [Link]

  • Wang, J., Martin, S. E., & Lindsley, C. W. (2022). COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. Nature communications, 13(1), 1-14. [Link]

  • Al-Zoubi, R. M., & Al-Zoubi, I. A. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 31(1), 123. [Link]

  • Riemer, T., & Luy, B. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2, 4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567. [Link]

  • Goundry, W. R. (2021). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery (Doctoral dissertation, University of Houston). [Link]

  • Riemer, T., & Luy, B. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 22, 2479-2490. [Link]

  • Nielsen, D. K., & Doyle, A. G. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(13), 4485-4490. [Link]

  • Chen, Y., & Engle, K. M. (2023). Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium (II)-Catalyzed Cyclopropanation of Unactivated Alkenes. ChemRxiv. [Link]

  • Van der Eycken, J., & Stevens, C. V. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry, 7(3), 223-235. [Link]

  • Mader, L. K., & Keillor, J. W. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 15(1), 5-18. [Link]

Sources

Selectivity of sulfonyl fluorides for tyrosine vs lysine residues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, sulfonyl fluorides (SFs) were viewed merely as non-specific serine protease inhibitors (e.g., PMSF). This dogma has been overturned by the emergence of Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike highly reactive sulfonyl chlorides or N-hydroxysuccinimide (NHS) esters, SFs are latent electrophiles . They possess a unique stability in aqueous buffer but react rapidly when "activated" by the specific microenvironment of a protein pocket.

This guide objectively analyzes the selectivity of SF probes for Tyrosine (Tyr) versus Lysine (Lys) residues.[1][2] While NHS esters are dominated by surface lysine modification, SFs exhibit a context-dependent preference that often favors Tyrosine in structured binding sites, while retaining the ability to target Lysine under specific pH or proximity conditions.

Mechanistic Basis of Selectivity

To control selectivity, one must understand the activation energy. The sulfur(VI) center in sulfonyl fluorides is tetrahedrally coordinated and relatively resistant to hydrolysis and non-specific nucleophilic attack compared to sulfur(IV) or carbonyl electrophiles.

The "SuFEx" Activation

The selectivity for Tyrosine over Lysine in many SF probes is driven by Hard-Soft Acid-Base (HSAB) theory and local proton transfer networks.

  • Tyrosine (The Preferred Target in SuFEx): The phenolic hydroxyl of Tyrosine (

    
    ) is protonated at neutral pH. However, within a protein pocket, a neighboring basic residue (often Histidine or Lysine) can act as a general base, lowering the effective pKa of the Tyrosine. The resulting phenolate  is a "hard" nucleophile that reacts rapidly with the "hard" S(VI) center of the sulfonyl fluoride, ejecting fluoride (
    
    
    
    ).
  • Lysine (The Context-Dependent Target): The

    
    -amine of Lysine (
    
    
    
    ) is largely protonated (
    
    
    ) at physiological pH and non-nucleophilic. For an SF to modify a Lysine, the residue must either have a significantly perturbed pKa (lowered by environment) or the reaction pH must be elevated.
Mechanism Diagram

The following diagram illustrates the environment-assisted activation of Tyrosine compared to the pH-dependent activation of Lysine.

SuFEx_Mechanism cluster_Tyr Tyrosine Activation (SuFEx) cluster_Lys Lysine Activation (pH/Proximity) Tyr_OH Tyr-OH Tyr_O Tyr-O⁻ (Phenolate) Tyr_OH->Tyr_O Proton Transfer Neighbor Neighbor Base (e.g., His/Lys) Neighbor->Tyr_OH Activates Transition Transition State [O-S-F] Tyr_O->Transition Attack S(VI) SF_Probe R-SO2-F (Probe) SF_Probe->Transition Product_Tyr Tyr-O-SO2-R (Stable Adduct) Transition->Product_Tyr -HF Lys_NH3 Lys-NH3⁺ (Inactive) Lys_NH2 Lys-NH2 (Free Amine) Lys_NH3->Lys_NH2 Deprotonation High_pH High pH / Perturbed pKa High_pH->Lys_NH3 Product_Lys Lys-NH-SO2-R (Sulfonamide) Lys_NH2->Product_Lys + R-SO2-F / -HF

Caption: Comparative mechanism of Tyrosine activation via local base assistance (SuFEx) versus Lysine activation via deprotonation.

Comparative Analysis: SF vs. Alternatives

Researchers often ask: Why use SFs when NHS esters exist? The answer lies in selectivity and stability .

Reactivity Profile Comparison[3][4]
FeatureSulfonyl Fluorides (SF)NHS EstersFluorophosphonates (FP)
Primary Target Tyrosine (Context-driven) & LysineLysine (Surface dominant)Serine (Catalytic)
Aqueous Stability High (

hours to days)
Low (

minutes)
Moderate
Selectivity Driver Protein Microenvironment (3D Structure)Solvent AccessibilityCatalytic Machinery
Reaction pH pH 7.0 - 8.0 (Tyr favored)pH 7.5 - 9.0 (Lys favored)pH 7.0 - 8.0
Labeling Type "Hit-and-Run" or Affinity-GuidedNon-specific Surface LabelingActive Site Directed
The "Taunton" Insight: Ligandability

Recent chemoproteomic studies, such as those by the Taunton lab [1], have demonstrated that SF probes are superior for mapping "ligandable" sites. Unlike NHS esters that coat the protein surface, SFs tend to label residues inside binding pockets where the local environment activates the warhead.

  • Data Point: In proteome-wide studies, SF probes identified unique Tyr sites (approx. 60% preference) over Lys sites, particularly in enzymes where a catalytic Lys or His was nearby to assist the reaction [2].

Experimental Validation Protocols

To validate the selectivity of a specific SF probe in your system, follow this self-validating workflow.

Protocol A: pH-Dependent Selectivity Profiling

This experiment determines if your labeling is driven by specific SuFEx activation (Tyr) or non-specific nucleophilicity (Lys).

Materials:

  • Recombinant Protein or Cell Lysate (1 mg/mL).

  • SF-Probe (e.g., Desthiobiotin-SF).

  • Buffers: MES (pH 6.0), HEPES (pH 7.4), Carbonate (pH 9.0).

Workflow:

  • Preparation: Aliquot lysate into three reaction vessels containing the respective buffers.

  • Labeling: Add SF-Probe (final conc. 1-10 µM). Incubate at 37°C for 1 hour.

  • Quenching: Stop reaction with 5x Laemmli buffer (containing excess amine).

  • Readout: Perform Western Blot (Streptavidin) or LC-MS.

Interpretation:

  • Tyr-Selective (Specific): Strong labeling persists at pH 6.0 - 7.4 . This indicates the reaction is driven by a local environment lowering the Tyr pKa, not just solvent pH.

  • Lys-Dominant (Non-specific): Labeling is weak at pH 6/7 but intensifies significantly at pH 9.0 .

Protocol B: Site-Identification via LC-MS/MS (ABPP)

This is the gold standard for confirming the exact residue modified.

Step-by-Step Workflow:

  • Probe Incubation: Treat 1 mg proteome with SF-alkyne probe (10 µM, 1 hr).

  • Click Chemistry: Add CuAAC reagents (Azide-Biotin, CuSO4, TCEP, TBTA). Incubate 1 hr.

  • Enrichment: Precipitate proteins (MeOH/CHCl3), redissolve, and bind to Streptavidin-Agarose.

  • On-Bead Digestion: Reduce (DTT), Alkylate (IAA), and digest with Trypsin overnight.

  • Elution & Analysis: Wash beads. Elute peptides. Analyze via LC-MS/MS.

  • Data Search: Set variable modification for the probe mass on Tyr (Y) and Lys (K) .

Critical QC Step: Look for the diagnostic mass shift of the sulfonyl group. For a generic aryl-SF, the modification is typically


. Ensure the MS2 spectra show b/y ions flanking the modified residue.

Workflow Visualization

The following diagram outlines the Activity-Based Protein Profiling (ABPP) workflow used to distinguish Tyr vs. Lys modification.

ABPP_Workflow Lysate Cell Lysate (Complex Proteome) Incubation Incubate with SF-Probe (1 hr, 37°C) Lysate->Incubation Click CuAAC Click Reaction (Add Biotin-Azide) Incubation->Click Enrichment Streptavidin Enrichment (Capture Labeled Proteins) Click->Enrichment Digestion Tryptic Digestion (On-Bead) Enrichment->Digestion LCMS LC-MS/MS Analysis (Peptide Sequencing) Digestion->LCMS Bioinformatics Data Search Var Mod: Tyr vs Lys LCMS->Bioinformatics

Caption: Chemoproteomic workflow for mapping sulfonyl fluoride modification sites using LC-MS/MS.

Conclusion

Sulfonyl fluorides are not blunt instruments; they are precision tools when applied correctly.

  • Selectivity: They exhibit a preference for Tyrosine in structured, "active" pockets, but will modify Lysine if the probe is directed to a Lys-rich region or if the pH is elevated.

  • Utility: Use SFs when you need to target "ligandable" pockets that lack Cysteine, or when you require a probe that is stable enough to survive cellular incubation without rapid hydrolysis.

For drug discovery, this means SFs can unlock "undruggable" targets by exploiting the unique reactivity of non-catalytic Tyrosines.

References

  • Chen, Y., et al. (2023).[3] Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes.[2] Nature Chemistry, 15, 1616–1625.[3] [Link]

  • Narayanan, A. & Jones, L. H. (2015).[2][4] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650–2659.[2][4] [Link]

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][5] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Zanon, P. R. A., et al. (2021). Profiling the Proteome-Wide Selectivity of Diverse Electrophiles. ChemRxiv (Preprint/Reference for broad profiling methodology).[2] [Link][2]

Sources

A Senior Application Scientist's Guide to Validating Covalent Bond Formation with LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The resurgence of covalent inhibitors in drug discovery pipelines has underscored the critical need for robust and precise analytical methods to validate their mechanism of action.[1][2] Unlike their non-covalent counterparts, these molecules form a stable, long-lasting bond with their protein target, offering potential advantages in potency, duration of action, and the ability to target historically "undruggable" proteins.[3][4] However, this irreversible or slowly reversible binding necessitates unambiguous confirmation of covalent adduct formation. Among the arsenal of biophysical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), has emerged as the gold standard for this purpose.[5]

This guide provides an in-depth comparison of common LC-MS/MS workflows for validating covalent bond formation, grounded in the practical experience of a senior application scientist. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights to empower researchers to confidently characterize their covalent inhibitors.

The Central Challenge: Proving the Covalent Link

The fundamental goal is to unequivocally demonstrate that a candidate molecule has formed a covalent bond with its intended protein target. This requires more than just observing a change in the protein's activity; it demands direct detection of the modified protein or its constituent parts. LC-MS/MS provides this direct evidence by precisely measuring the mass of the protein and its fragments. A detectable increase in mass corresponding to the molecular weight of the inhibitor (or a fragment thereof) is the hallmark of covalent modification.[6]

Comparing LC-MS/MS Workflows: A Strategic Overview

There are three primary LC-MS/MS strategies for validating covalent bond formation, each offering a unique balance of information, throughput, and complexity. The choice of workflow is dictated by the stage of drug discovery, the specific questions being asked, and the nature of the protein target.

Workflow Primary Information Strengths Limitations
Intact Protein Analysis Confirmation of covalent binding, stoichiometry of binding.High throughput, simple sample preparation, provides protein-level view.Does not identify the specific binding site, less sensitive for large proteins or complex mixtures.[7][8][9]
Peptide Mapping ("Bottom-Up" Proteomics) Precise identification of the amino acid binding site(s), site occupancy.High sensitivity, provides granular detail on the modification site.[3][7]More complex sample preparation (proteolytic digestion), lower throughput.
Targeted Peptide Analysis (e.g., MRM) Quantification of specific modified peptides, kinetic analysis.Highest sensitivity and quantitative accuracy, high throughput for known modifications.[1][10]Requires prior knowledge of the modified peptide, does not discover new modification sites.

Workflow 1: Intact Protein Analysis - The First Line of Inquiry

Intact protein analysis is often the initial and most direct method to confirm if a covalent interaction has occurred.[7][11] The principle is straightforward: measure the mass of the protein before and after incubation with the covalent inhibitor. A mass shift equal to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[4]

Causality in Experimental Design:

The key to successful intact protein analysis lies in achieving sufficient resolution to distinguish the unmodified protein from the modified adduct. For larger proteins, this can be challenging as the mass difference imparted by a small molecule inhibitor may be a small fraction of the total protein mass.[7] High-resolution mass spectrometers, such as Orbitrap or TOF instruments, are therefore essential. The choice of chromatography is also critical; a reversed-phase column with a shallow gradient can effectively desalt the protein and improve the quality of the mass spectrum.

Experimental Protocol: Intact Protein Analysis
  • Sample Preparation:

    • Incubate the purified target protein with the covalent inhibitor at a suitable molar ratio (e.g., 1:5 protein to inhibitor) and for a sufficient time to allow for the reaction to proceed.

    • Include a vehicle control (e.g., DMSO) to represent the unmodified protein.

    • Quench the reaction if necessary, for example, by adding a reducing agent if the inhibitor targets cysteine residues.

  • LC-MS/MS Analysis:

    • Inject the samples onto a reversed-phase LC column (e.g., C4) coupled to a high-resolution mass spectrometer.

    • Use a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute the protein.

    • Acquire data in full scan MS mode over a mass range that encompasses the expected charge states of the protein.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein in both the control and inhibitor-treated samples.

    • Compare the masses. A mass increase in the treated sample corresponding to the inhibitor's molecular weight confirms covalent binding.[6] The relative abundance of the modified and unmodified protein peaks can also provide an estimate of the binding stoichiometry.[12]

Intact_Protein_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation P Purified Protein Incubate Incubation P->Incubate I Covalent Inhibitor I->Incubate LC LC Separation (C4) Incubate->LC MS High-Res MS LC->MS Decon Deconvolution MS->Decon Mass_Shift Mass Shift Analysis Decon->Mass_Shift

Caption: Workflow for Intact Protein Analysis.

Workflow 2: Peptide Mapping - Pinpointing the Site of Interaction

While intact protein analysis confirms if a covalent bond has formed, peptide mapping reveals where.[7] This "bottom-up" proteomics approach involves enzymatically digesting the protein into smaller peptides, which are then analyzed by LC-MS/MS. By identifying the specific peptide that carries the mass modification, the amino acid residue involved in the covalent bond can be pinpointed.

Causality in Experimental Design:

The success of peptide mapping hinges on achieving high sequence coverage during the digestion and subsequent MS analysis. Trypsin is the most commonly used protease due to its high specificity for cleaving after lysine and arginine residues.[13] However, if the modification site is in a region of the protein that is resistant to trypsin digestion, alternative or multiple proteases may be necessary. The MS/MS fragmentation method is also a key consideration. Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are commonly used to fragment the peptides and generate sequence information.[14]

Experimental Protocol: Peptide Mapping
  • Sample Preparation:

    • Following incubation of the protein with the inhibitor (and a control), denature the protein (e.g., with urea or guanidine hydrochloride).

    • Reduce disulfide bonds with a reducing agent like dithiothreitol (DTT).

    • Alkylate free cysteine residues with an alkylating agent such as iodoacetamide to prevent disulfide bond reformation.[13]

    • Digest the protein with a protease (e.g., trypsin) overnight.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a reversed-phase LC column (e.g., C18) coupled to a mass spectrometer capable of MS/MS.

    • Use a gradient of increasing organic solvent to separate the peptides.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the instrument automatically selects the most abundant peptide ions for MS/MS fragmentation.

  • Data Analysis:

    • Use a proteomics software package (e.g., Mascot, MaxQuant) to search the acquired MS/MS spectra against a database containing the sequence of the target protein.

    • Specify the mass of the covalent modification as a variable modification in the search parameters.

    • The software will identify the peptide that has been modified and, based on the fragmentation pattern, pinpoint the specific amino acid residue to which the inhibitor is attached.[14]

Peptide_Mapping_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Adduct Protein-Inhibitor Adduct Denature Denaturation Adduct->Denature Reduce_Alkylate Reduction & Alkylation Denature->Reduce_Alkylate Digest Proteolytic Digestion Reduce_Alkylate->Digest LC LC Separation (C18) Digest->LC MSMS DDA MS/MS LC->MSMS Search Database Search MSMS->Search Site_ID Binding Site Identification Search->Site_ID

Caption: Workflow for Peptide Mapping Analysis.

Workflow 3: Targeted Peptide Analysis - For Quantitative Insights and Kinetics

Once the site of covalent modification is known, a targeted approach can be employed for highly sensitive and quantitative analysis.[8] Multiple Reaction Monitoring (MRM) is a common targeted technique that focuses the mass spectrometer on specific precursor-to-fragment ion transitions for the modified and unmodified peptides of interest. This allows for precise quantification and can be used to determine the kinetics of covalent bond formation.[1]

Causality in Experimental Design:

The success of a targeted analysis relies on the careful selection of unique and intense precursor-fragment ion pairs (transitions) for both the modified and unmodified peptides. These transitions serve as a highly specific signature for the peptides of interest. The chromatography must also be highly reproducible to ensure accurate quantification across multiple runs. Stable isotope-labeled internal standards can be used to further improve quantitative accuracy.

Experimental Protocol: Targeted Peptide Analysis
  • Method Development:

    • From previous peptide mapping data, identify the modified peptide and its corresponding unmodified counterpart.

    • Select several of the most intense and specific fragment ions for each peptide to serve as transitions.

  • Sample Preparation:

    • Prepare samples as for peptide mapping, including the digestion step.

    • If using internal standards, spike them into the samples at a known concentration.

  • LC-MS/MS Analysis:

    • Inject the samples onto an LC system coupled to a triple quadrupole or other mass spectrometer capable of targeted analysis.

    • Program the mass spectrometer to specifically monitor the pre-selected transitions for the modified and unmodified peptides.

  • Data Analysis:

    • Integrate the peak areas for the transitions of the modified and unmodified peptides.

    • Calculate the ratio of the modified to unmodified peptide to determine the extent of modification. This can be done at various time points and inhibitor concentrations to determine kinetic parameters like k_inact/K_I.[1][2]

Targeted_Analysis_Workflow cluster_method_dev Method Development cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Known_Site Known Modification Site Select_Transitions Select MRM Transitions Known_Site->Select_Transitions Digested_Sample Digested Sample LC LC Separation Digested_Sample->LC Targeted_MS Targeted MS (MRM) LC->Targeted_MS Quant Quantification of Peptides Targeted_MS->Quant Kinetics Kinetic Analysis Quant->Kinetics

Caption: Workflow for Targeted Peptide Analysis.

Conclusion: An Integrated Approach for Comprehensive Validation

Validating covalent bond formation is a multi-faceted process that often requires an integrated approach. Intact protein analysis provides the initial, high-throughput confirmation of binding. Peptide mapping then offers the detailed, site-specific information that is crucial for understanding the mechanism of action and for guiding further optimization. Finally, targeted analysis delivers the quantitative data needed to assess the potency and kinetics of the covalent interaction. By strategically employing these LC-MS/MS workflows, researchers can build a comprehensive and compelling data package to validate their covalent inhibitors, ultimately accelerating the drug discovery process.

References

  • Bar-Peled, L., et al. (2017). Chemoproteomic methods for covalent drug discovery. Nature Chemical Biology, 13(5), 489-498. [Link]

  • Evotec. (2025, May 22). Advancing Drug Discovery With Covalent Fragment Screening. [Link]

  • Domainex. Covalent inhibitor drug discovery. [Link]

  • Geer, M. A., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(5), 2868–2876. [Link]

  • Geer, M. A., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(5), 2868–2876. [Link]

  • Xie, H., et al. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. [Link]

  • Vandekeere, A., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals, 16(4), 547. [Link]

  • Chen, Y., et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical Chemistry, 94(3), 1645–1652. [Link]

  • Chen, Y., et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Semantic Scholar. [Link]

  • Emery Pharma. (n.d.). Peptide Mapping: Uncovering the Protein's Secrets. [Link]

  • Singh, R., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • Pérez-Andrés, G., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 158. [Link]

  • Vandekeere, A., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals, 16(4), 547. [Link]

  • ICE Bioscience. (n.d.). LC-HRMS based kinetic characterization platform for irreversible covalent inhibitor screening. [Link]

  • Domainex. (n.d.). LC-MS based covalent fragment screening strategy. [Link]

  • Macek, B., et al. (2009). Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry. Critical Reviews in Biochemistry and Molecular Biology, 44(4), 247-263. [Link]

  • Li, Y., et al. (2025). Strategy for cysteine-targeting covalent inhibitors screening using in-house database based LC-MS/MS and drug repurposing. Journal of Pharmaceutical Analysis, 15(3), 101045. [Link]

  • Arvin, A. C., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. Journal of Biomolecular Screening, 21(8), 846–855. [Link]

  • Sabbioni, G., & Turesky, R. J. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Chemical Research in Toxicology, 32(5), 755–768. [Link]

  • Zhang, J. (2012). Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. University of Nebraska - Lincoln. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics. CRC Press/Taylor & Francis. [Link]

Sources

A Comparative Guide to the NMR Analysis of Sulfur(VI) Fluoride Exchange Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has provided a powerful and versatile tool for forging robust connections between molecular building blocks.[1][2] This reaction's reliability and the stability of the resulting S(VI)-containing linkages have propelled its application across diverse scientific domains, from drug discovery and chemical biology to materials science.[3][4] The success of any synthetic endeavor, however, hinges on the unambiguous characterization of its products. In the realm of SuFEx chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, has emerged as the cornerstone of analytical validation.

This guide offers a comprehensive comparison of NMR-based methodologies for the analysis of sulfur(VI) fluoride exchange products. Authored from the perspective of a Senior Application Scientist, it moves beyond a simple recitation of protocols to provide a deeper understanding of the "why" behind the "how," empowering researchers to make informed decisions in their analytical workflows. We will delve into the nuances of ¹⁹F, ¹H, and ¹³C NMR spectroscopy, present detailed experimental protocols, and compare their performance with supporting data from the literature.

The Unparalleled Power of ¹⁹F NMR in SuFEx Analysis

The fluorine nucleus (¹⁹F) is a nearly ideal probe for NMR spectroscopy.[5][6] Its 100% natural abundance and high gyromagnetic ratio translate to exceptional sensitivity, approaching that of ¹H NMR.[5][7] For the analysis of SuFEx products, the advantages of ¹⁹F NMR are threefold:

  • High Sensitivity and Wide Chemical Shift Range: The ¹⁹F nucleus boasts a wide chemical shift dispersion, often spanning over 800 ppm.[5] This vast range minimizes signal overlap, even in complex molecules, allowing for the clear resolution and identification of different fluorine environments.

  • Absence of Background Signals: In biological systems and most organic molecules, fluorine is absent. This "background-free" spectral window makes ¹⁹F NMR an exceptionally clean technique for studying SuFEx-modified biomolecules or for in-situ reaction monitoring without interference from the surrounding matrix.[4][7]

  • Sensitivity to the Local Chemical Environment: The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its immediate electronic environment.[4][8][9] This sensitivity provides a direct and unambiguous reporter on the success of a SuFEx reaction, as the fluorine signal of the starting material (e.g., a sulfonyl fluoride) will experience a significant shift upon conversion to the product (e.g., a fluorosulfate or sulfonamide).

A Comparative Look at NMR Nuclei for SuFEx Product Analysis

While ¹⁹F NMR is the star player, a comprehensive analysis of SuFEx products often involves a multi-nuclear approach. ¹H and ¹³C NMR provide complementary structural information that is crucial for a complete characterization.

NMR Nucleus Strengths for SuFEx Analysis Limitations Typical Application
¹⁹F High sensitivity, wide chemical shift range, no background in biological systems, direct probe of the S-F bond.[4][5][7]Requires a fluorine-containing moiety.Primary tool for confirming reaction completion, identifying different fluorine-containing species, and studying reaction kinetics.
¹H Ubiquitous in organic molecules, provides detailed information on the carbon skeleton and proton environments.[4]Can have significant signal overlap in complex molecules.Elucidating the overall structure of the molecule, confirming the modification of specific residues in biomolecules.
¹³C Provides information on the carbon backbone and functional groups.Lower natural abundance and sensitivity compared to ¹H and ¹⁹F.Confirming the carbon framework of the product and identifying changes in the chemical environment of carbons near the SuFEx linkage.[10][11]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a generalized framework for the NMR analysis of small molecule SuFEx products. For biomolecule analysis, specific considerations for sample preparation and data acquisition are necessary.

Protocol 1: Sample Preparation for Small Molecule ¹⁹F NMR
  • Sample Weighing: Accurately weigh 5-10 mg of the purified SuFEx product into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) that completely dissolves the sample. The choice of solvent can influence chemical shifts, so consistency is crucial for comparative studies.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample and gently agitate to ensure complete dissolution.

  • Internal Standard (Recommended): For precise chemical shift referencing, add a small amount of an internal standard. Common standards for ¹⁹F NMR include trifluorotoluene or hexafluorobenzene.[8]

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

Protocol 2: ¹⁹F NMR Data Acquisition
  • Spectrometer Setup: Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with ¹H decoupling (e.g., zgfhig on Bruker instruments) is typically sufficient.[7][8]

    • Spectral Width (SW): Set a wide spectral width (e.g., 250-300 ppm) to ensure all fluorine signals are captured.[8]

    • Transmitter Frequency Offset (O1p): Center the spectral width around the expected chemical shift range of your compound.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds generally provides good resolution.[8]

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is necessary.[8]

    • Number of Scans (NS): The number of scans will depend on the sample concentration. Typically, 16-64 scans are sufficient for moderately concentrated samples.[7]

Protocol 3: Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio, followed by a Fourier transform.[8]

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction.

  • Chemical Shift Referencing: Reference the spectrum to the internal standard or externally to a known reference compound.

  • Integration and Coupling Constant Analysis: Integrate the signals to determine the relative ratios of different fluorine species. Analyze the multiplicity of the signals to extract information about through-bond couplings to other nuclei (e.g., ¹H, ¹⁹F).[5]

Comparative Data Analysis

The following table summarizes typical ¹⁹F NMR chemical shifts for common SuFEx-related functional groups. These values are illustrative and can vary depending on the specific molecular structure and solvent.

Functional Group Typical ¹⁹F Chemical Shift Range (ppm) Reference Compound Supporting Evidence
Aryl Sulfonyl Fluoride (Ar-SO₂F)+40 to +70CFCl₃Observed in numerous studies of SuFEx reagents.[12]
Alkyl Sulfonyl Fluoride (R-SO₂F)+50 to +80CFCl₃Characterized in various synthetic reports.[11]
Aryl Fluorosulfate (Ar-OSO₂F)+35 to +55CFCl₃A common product of SuFEx reactions with phenols.[13]
Sulfamoyl Fluoride (R₂N-SO₂F)+50 to +70CFCl₃Key intermediates and products in SuFEx chemistry.[4][12]

Visualizing the Workflow and Mechanism

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the underlying chemical processes.

SuFEx_Workflow cluster_synthesis SuFEx Reaction cluster_analysis NMR Analysis A Starting Material (e.g., Ar-OH) D Product (e.g., Ar-OSO₂F) A->D B SuFEx Reagent (e.g., R-SO₂F) B->D C Catalyst/Base C->D E Sample Preparation D->E Purification F NMR Data Acquisition (¹⁹F, ¹H, ¹³C) E->F G Data Processing & Analysis F->G H Structure Confirmation G->H

Caption: Experimental workflow for the synthesis and NMR analysis of a SuFEx product.

SuFEx_Mechanism Nucleophile\n(e.g., Ar-O⁻) Nucleophile (e.g., Ar-O⁻) S(VI) Center R-SO₂F Nucleophile\n(e.g., Ar-O⁻)->S(VI) Center Nucleophilic Attack Intermediate [Ar-O-SO₂(F)-R]⁻ S(VI) Center->Intermediate Product\n(Ar-OSO₂R) Product (Ar-OSO₂R) Intermediate->Product\n(Ar-OSO₂R) Fluoride Elimination F⁻ F⁻ Intermediate->F⁻

Caption: Simplified mechanism of a Sulfur(VI) Fluoride Exchange reaction.

Synergy with Other Analytical Techniques

While NMR provides unparalleled detail on the solution-state structure of SuFEx products, its integration with other analytical techniques offers a more complete picture.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight of the product and determining its elemental composition.[13] When combined with NMR, it provides a powerful duo for unambiguous structure elucidation.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry in the solid state.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the S=O and S-F bonds, offering a quick and straightforward method to monitor the presence of key functional groups.

Conclusion and Future Perspectives

The robust and reliable nature of the SuFEx reaction demands equally dependable analytical methods for product characterization. ¹⁹F NMR stands out as the premier technique for the analysis of sulfur(VI) fluoride exchange products, offering high sensitivity, a wide chemical shift range, and a background-free spectrum. When used in concert with ¹H and ¹³C NMR, as well as complementary techniques like mass spectrometry, researchers can be highly confident in the identity and purity of their synthesized molecules.

As SuFEx chemistry continues to evolve and find new applications, particularly in complex biological systems, the development of advanced NMR techniques, such as multi-dimensional and diffusion-ordered spectroscopy (DOSY), will play an increasingly important role in unraveling the intricacies of these powerful reactions.

References

  • Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. The Journal of Organic Chemistry. [Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS. [Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx)-Mediated Synthesis of the Chitosan-PEG Conjugate and Its Supramolecular Hydrogels for Protein Delivery. MDPI. [Link]

  • Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking. ResearchGate. [Link]

  • Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluorinated Systems. Portland State University. [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC. [Link]

  • Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science. [Link]

  • Fluorine NMR Spectra of Sulfur, Phosphorus, and Silicon Fluorides: Hydrolysis and Intra- and Intermolecular Mechanism. Canadian Science Publishing. [Link]

  • The 19F n.m.r. spectra of fluorotitanate(1V) complexes in liquid sulfur dioxide solution at -60°C. ResearchGate. [Link]

  • Application of the 19F-Waterlogsy Type Experiment for NMR-Based S. Longdom Publishing. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. PMC. [Link]

  • Sulfur fluoride exchange. PMC. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • New click chemistry reaction: sulfur fluoride exchange. AccessScience. [Link]

  • Nmr spectroscopy of fluorine 19. Slideshare. [Link]

Sources

Beyond the Michael Acceptor: A Crystallographic Guide to Sulfonyl Fluoride Protein Modification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For decades, the "Michael Acceptor" (e.g., acrylamides) reigned supreme in targeted covalent inhibition (TCI), primarily locking onto cysteine residues.[1] However, the cysteinome represents only a fraction of the druggable proteome. Enter Sulfonyl Fluorides (SFs) .

Revitalized by the concept of Sulfur-Fluoride Exchange (SuFEx) chemistry, SFs are not merely "alternative" warheads; they are "privileged" electrophiles. Unlike highly reactive sulfonyl chlorides, SFs possess a unique "sleeping beauty" profile: they are remarkably stable in aqueous physiological buffers but become hyper-reactive when properly oriented within a protein binding pocket.

This guide provides a technical roadmap for researchers using X-ray crystallography to validate SF-mediated protein modification. It moves beyond basic binding assays to the gold standard of structural biology: observing the covalent bond in electron density.

Part 1: The Chemical Logic (Mechanism)

The SuFEx Paradigm

The sulfonyl fluoride moiety (


) reacts with nucleophilic amino acid side chains (Tyr, Lys, Ser, Thr, His) via a substitution reaction, ejecting fluoride (

) as the leaving group.[2]

Why Crystallography is Critical: Unlike cysteine-targeting acrylamides, which follow a predictable path, SFs are residue-agnostic . Mass spectrometry can confirm that a modification occurred, but only crystallography can confirm where and how—revealing whether the reaction occurred at a catalytic serine, a bystander tyrosine, or a distal lysine.

Diagram 1: The Context-Dependent Activation

The following diagram illustrates the "proximity-driven" activation mechanism essential for SF design.

SuFEx_Mechanism SF_Warhead Sulfonyl Fluoride (R-SO2F) Stable in Solvent Pocket Protein Pocket (Recognition Element) SF_Warhead->Pocket Binding (Kd) Transition Transition State (Proximity Induced) Pocket->Transition Orientation Nucleophile Nucleophile (Tyr-OH, Lys-NH2, Ser-OH) Nucleophile->Transition Attack Adduct Covalent Adduct (Sulfonate/Sulfonamide) Transition->Adduct Bond Formation (k_inact) Leaving Fluoride Ion (F-) Transition->Leaving Ejection

Caption: The SuFEx reaction relies on molecular recognition to position the SF warhead near a nucleophile, enabling covalent bond formation only within the specific protein context.

Part 2: Comparative Analysis

To select the right tool, one must understand the alternatives. The table below contrasts SFs with the industry-standard acrylamides and other sulfur-based warheads.

Table 1: Warhead Performance Comparison
FeatureSulfonyl Fluoride (SF)AcrylamideSulfonyl ChlorideFluorosulfate
Primary Target Context-Dependent (Tyr, Lys, Ser, His)Cysteine (Thiol)Non-specific (Any Nuc)Tyr, Lys, His
Aqueous Stability High (

> hours/days)
HighVery Low (Hydrolyzes rapidly)Very High
Reactivity Type Proximity-driven SuFExMichael AdditionAggressive ElectrophileLatent SuFEx
Crystallography Tetrahedral Geometry at SulfurPlanar/Linear LinkerOften disordered due to hydrolysisTetrahedral
Reversibility IrreversibleIrreversible (mostly)IrreversibleIrreversible
Redox Stability Resistant to reductionSusceptible to oxidationN/AResistant

Key Insight: SFs are superior when the target pocket lacks a cysteine but contains a nucleophilic Tyrosine or Lysine. They are also preferred when "tuning" reactivity is difficult, as their stability prevents non-specific labeling of surface residues during soaking.

Part 3: Crystallographic Evidence & Workflow

Validating SF modification requires a modified crystallographic pipeline. Standard protocols often fail because they do not account for the reaction kinetics (


) relative to the crystal lattice stability.
Diagram 2: The Structural Validation Workflow

Crystallography_Workflow Protein Purified Protein Screen Crystal Screening (Avoid nucleophilic buffers like Tris) Protein->Screen CoCryst Co-Crystallization (Incubate pre-crystallization) Protein->CoCryst Complex Formation Soak Ligand Soaking (High Conc, Time-Resolved) Screen->Soak Established Crystals Diffraction X-Ray Diffraction (Collect High Redundancy) Soak->Diffraction CoCryst->Diffraction Map Density Map Calculation (Fo-Fc Difference Map) Diffraction->Map Model Refinement (Restrain S-O/S-N bonds) Map->Model

Caption: Optimized workflow for SF-ligands. Note the critical choice between soaking (for kinetics) and co-crystallization (for occupancy).

Detailed Protocol: The "Soak-and-Shoot" Method

1. Buffer Optimization (Pre-Crystallization)

  • Avoid: Tris, Imidazole, or primary amine buffers if targeting Lysine. While SF is selective, high concentrations of amine buffers can compete or form adducts over long soaks.

  • Use: HEPES, MES, or MOPS at pH 6.5–8.0.

  • Tip: SF reactivity is pH-dependent. If targeting Tyrosine , a higher pH (7.5–8.5) promotes the phenolate ion, accelerating the reaction. For Lysine , neutral pH is often sufficient.

2. Ligand Preparation

  • Dissolve SF compound in 100% DMSO to 50–100 mM.

  • Warning: SFs are stable in DMSO, but ensure no water contamination to prevent hydrolysis to sulfonic acid (

    
    ).
    

3. Soaking Strategy

  • Concentration: Soak crystals at 1–5 mM ligand concentration (or 10x

    
    ).
    
  • Time: Set up a time-course (1h, 4h, 12h, 24h). SF reactions are slower than Michael additions.

    • Short soak: Captures non-covalent binding (Michaelis complex).

    • Long soak: Captures the covalent adduct.

  • Cryo-protection: Include the ligand in the cryo-solution to prevent "back-soaking" or occupancy loss, although the covalent bond is permanent.

4. Data Processing & Refinement

  • The Signal: Look for continuous electron density connecting the ligand sulfur to the protein nucleophile in the

    
     map (green mesh) at 3.0 
    
    
    
    .
  • Geometry: The sulfur atom must adopt a tetrahedral geometry .

    • Restraints: You must generate a custom CIF file for the modified residue (e.g., LYS-SF-LIG). The bond length for S-O (Tyr) is approx 1.6 Å; S-N (Lys) is approx 1.6–1.7 Å.

  • Occupancy: If density is weak, refine occupancy. You may have a mix of covalent (reacted) and non-covalent (bound but unreacted) states.

Part 4: Case Studies & Evidence

The following PDB entries represent "authoritative grounding," demonstrating successful SF modification across different residue types.

Table 2: PDB Evidence of SF Modification
PDB IDTarget ProteinResidue ModifiedWarhead TypeResolutionKey Insight
5K9I c-SRC KinaseLysine (Catalytic)Aryl-SF2.50 ÅProves SF can target catalytic Lys in kinases, overcoming Cys mutations.
4XUG Transthyretin (TTR)Lysine 15 Aryl-SF1.40 ÅDemonstrates high-selectivity modification in a multimeric complex.
6RNU Bcl-xLTyrosine 101 Aryl-SF2.10 ÅShows modification of a non-catalytic surface residue driven by affinity.
3CAJ Carbonic AnhydraseHistidine 64 Benzene-SF1.15 ÅHigh-res evidence of His modification (often reversible or unstable).
Interpretation of Density (What to look for)
  • The "Gap" is Gone: In non-covalent inhibitors, there is a Van der Waals gap (2.5–3.5 Å) between ligand and protein. In SF structures, this distance collapses to a covalent bond length (~1.6–1.8 Å).

  • The Fluoride is Missing: The electron density for the fluorine atom should be absent. If you see density for the fluorine, the reaction has not occurred , and you are observing the pre-reaction state.

Part 5: Troubleshooting & Limitations

Even with a perfect protocol, artifacts occur.

1. Hydrolysis Mimicry

  • Issue: The SF hydrolyzes to sulfonic acid (

    
    ) in buffer. This species binds non-covalently in the pocket.
    
  • Diagnosis: The distance between Sulfur and the protein nucleophile is > 2.5 Å. The geometry looks tetrahedral, but there is no continuous density connecting to the protein.

  • Solution: Use fresh ligand stocks. Shorten soak times.

2. Radiation Damage

  • Issue: High-intensity synchrotron radiation can cleave the S-C or S-N bond, artificially breaking the covalent link during data collection.

  • Diagnosis: Density fades specifically at the covalent linkage site while the rest of the ligand remains clear.

  • Solution: Collect data at lower dose or use a composite dataset from multiple crystals.

3. Wrong Isomer

  • Issue: SFs on aromatic rings (meta vs para) have vastly different geometries.

  • Solution: Ensure your ligand dictionary (CIF) matches the specific isomer used.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[3] Chemical Science, 6(5), 2650-2659. Link

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Hillebrand, L., et al. (2025). A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2.[4] ResearchGate/Preprint. Link

  • Zhao, P., et al. (2017). 5K9I: Crystal structure of c-SRC in complex with a covalent lysine probe. RCSB Protein Data Bank. Link

  • Grimster, N. P., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Piperazine-1-sulfonyl fluoride;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of Piperazine-1-sulfonyl fluoride hydrochloride. It is intended for researchers, scientists, and drug development professionals. The procedural guidance herein is designed to establish a self-validating system of safety, grounded in authoritative sources and field-proven experience.

Critical Hazard Assessment: Understanding the Dual Threat

Piperazine-1-sulfonyl fluoride hydrochloride is a reactive chemical that presents a dual-threat profile. Its hazards stem from both the piperazine moiety and the reactive sulfonyl fluoride group. A thorough understanding of these risks is non-negotiable and forms the causal basis for the stringent protective measures outlined below.

The primary dangers are:

  • Corrosivity and Irritation : The piperazine component and its hydrochloride salt are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3]

  • Sensitization : Piperazine compounds may cause allergic skin reactions and, upon repeated inhalation, may lead to asthma-like allergies.[2][4]

  • Inherent Reactivity : The sulfonyl fluoride group is an electrophilic warhead designed to react with nucleophiles. While this is useful in targeted covalent modification of proteins, it also means it can react with biological molecules, posing a significant health risk.

  • Potential for Hydrogen Fluoride (HF) Release : This is the most acute and insidious danger. Sulfonyl fluorides can react with water or moisture to release hydrofluoric acid (HF).[5] HF is extremely toxic, and skin contact can cause severe, deep-tissue burns that may be delayed in onset, leading to potentially fatal systemic toxicity if not treated immediately and correctly.[5]

HazardChemical MoietyConsequence
Severe Skin & Eye Damage Piperazine HydrochlorideCauses chemical burns and irreversible eye damage.[1][3]
Respiratory & Skin Sensitization PiperazineCan lead to chronic allergic reactions.[2]
High Reactivity Sulfonyl FluorideCovalently modifies biological molecules upon contact.
HF Release Sulfonyl FluorideContact with moisture can produce highly toxic and corrosive hydrofluoric acid.[5]

The Core Directive: A Zero-Contact Policy

Given the compound's hazard profile, all handling procedures must be governed by a strict zero-contact policy. Engineering controls (i.e., a chemical fume hood) are mandatory, and personal protective equipment (PPE) serves as the final, critical barrier against exposure. The protocols below are designed to protect against all potential routes of exposure: dermal, ocular, inhalation, and ingestion.

The Mandatory PPE Ensemble

Selection of inadequate PPE is a common and dangerous failure point. The following ensemble represents the minimum standard for handling Piperazine-1-sulfonyl fluoride hydrochloride in any quantity.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Full-Face ShieldGoggles: Must be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against splashes and fine powders.[6] Face Shield: Worn over goggles, this provides a secondary layer of protection for the entire face, which is critical when handling corrosive materials or during any transfer operation.
Hands Double Nitrile GlovesRationale: The outer glove absorbs the immediate exposure, while the inner glove protects the skin during the careful removal of the contaminated outer glove. Procedure: Always inspect gloves for tears or punctures before use. Change gloves immediately if you suspect contamination.[5] Never wear a single pair of gloves.
Body Flame-Resistant (FR) Lab Coat & Chemical-Resistant ApronFR Lab Coat: A standard cotton or polyester lab coat is insufficient. An FR coat (NFPA 2112 compliant) provides necessary protection against unexpected chemical reactions.[6] Apron: A chemical-resistant apron worn over the lab coat provides an additional barrier against spills of this corrosive substance.
Respiratory N95 Respirator (Minimum)Rationale: While all work must be done in a fume hood, a respirator is necessary to protect against aerosolized particles during weighing or transfer operations. For spill cleanup or if engineering controls are insufficient, a full-face respirator with an acid gas/HEPA cartridge is required.
Feet Closed-Toe Chemical-Resistant ShoesShoes must fully cover the foot. Leather or a suitable synthetic material is required to prevent penetration by corrosive liquids.

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict, logical workflow minimizes the risk of error and exposure. The following process should be committed to memory and practiced.

G cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handling 3. Handling Phase (Inside Fume Hood) cluster_cleanup 4. Decontamination & Doffing prep1 Verify Fume Hood (Check Airflow Monitor) prep2 Assemble All Materials (Chemical, Solvents, Glassware) prep1->prep2 prep3 Locate Emergency Equipment (Shower, Eyewash, Spill Kit) prep2->prep3 prep4 Confirm Availability of Calcium Gluconate Gel prep3->prep4 ppe1 Don Inner Gloves prep4->ppe1 ppe2 Don Lab Coat & Apron ppe1->ppe2 ppe3 Don N95 Respirator ppe2->ppe3 ppe4 Don Goggles & Face Shield ppe3->ppe4 ppe5 Don Outer Gloves ppe4->ppe5 h1 Carefully Weigh Solid Compound ppe5->h1 h2 Slowly Add to Solvent h1->h2 h3 Securely Cap and Mix h2->h3 h4 Perform Reaction/Work h3->h4 c1 Decontaminate Work Surface (e.g., 10% Sodium Carbonate) h4->c1 c2 Remove Outer Gloves (Dispose as HazWaste) c1->c2 c3 Remove Face Shield & Goggles c2->c3 c4 Remove Apron & Lab Coat c3->c4 c5 Remove N95 Respirator c4->c5 c6 Remove Inner Gloves (Dispose as HazWaste) c5->c6 c7 Wash Hands Thoroughly c6->c7

Caption: Standard operational workflow for handling Piperazine-1-sulfonyl fluoride hydrochloride.

Emergency Response Protocols

Immediate and correct action during an emergency is critical. This decision tree outlines the primary steps for common scenarios. All exposures require immediate medical attention.

G cluster_skin cluster_eye cluster_spill start EMERGENCY EVENT skin1 Immediately remove all contaminated clothing. start->skin1 Skin eye1 Immediately flush eyes with eyewash station for 15 minutes. Hold eyelids open. start->eye1 Eyes spill1 Alert others and evacuate the area. Restrict access. start->spill1 Spill skin2 Flush affected area with copious amounts of water for 15 minutes. skin1->skin2 skin3 Massage Calcium Gluconate Gel into the affected area. skin2->skin3 skin4 Seek IMMEDIATE medical attention. Inform personnel of potential HF exposure. skin3->skin4 eye2 Remove contact lenses if present and easy to do. eye1->eye2 eye3 Seek IMMEDIATE medical attention. eye2->eye3 spill2 If trained, cover spill with an absorbent material approved for corrosives/HF. spill1->spill2 spill3 NEVER use combustible materials (e.g., paper towels) for initial cleanup. spill2->spill3 spill4 Follow site-specific spill cleanup procedures. Contact EHS. spill3->spill4

Caption: Emergency response decision tree for exposure or spill events.

Decontamination and Waste Disposal

Proper decontamination and disposal are integral to the safety protocol, preventing secondary exposure.

  • Equipment Decontamination : Glassware and equipment should be rinsed with a compatible solvent within the fume hood, and the rinsate collected as hazardous waste. Subsequently, items can be cleaned using standard laboratory procedures.

  • PPE Disposal : All contaminated PPE, including both pairs of gloves, disposable aprons, and any contaminated lab coats, must be disposed of as solid hazardous waste. Do not place them in regular trash receptacles.

  • Chemical Waste : All unused material and reaction waste must be collected in a clearly labeled, compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can build a robust and trustworthy safety system for handling the unique challenges presented by Piperazine-1-sulfonyl fluoride hydrochloride.

References

  • Chemical Safety Guidelines - PMSF and HF Releasers. Duke University. [Link]

  • Flame Resistant PPE. University of Arizona Department of Chemistry and Biochemistry. [Link]

  • Piperidine-1-sulfonyl fluoride | C5H10FNO2S. PubChem. [Link]

  • Piperazine - Hazard Summary. New Jersey Department of Health. [Link]

  • Piperazine, hydrochloride (1:?). PubChem. [Link]

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Fluoride Synthesis and Reactivity. American Chemical Society. [Link]

  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ResearchGate. [Link]

  • Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. YouTube. [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. National Institutes of Health (NIH). [Link]

  • Common strategies for sulfonyl fluoride synthesis and the approach and reagents reported here. ResearchGate. [Link]

  • Piperazine - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Piperazine. Wikipedia. [Link]

  • Covalent targeting of the pseudokinase-domain of the tyrosine-kinase-like receptor (TKL) SRPK1. RSC Medicinal Chemistry. [Link]

  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.